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  • Product: 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde
  • CAS: 887685-49-6

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization Guide: ¹H and ¹³C Chemical Shifts of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Executive Summary The indole-3-carbaldehyde scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical precursor for poly(ADP-ribose) polymerase (PARP-1) inhibitors, tryptophan 2,3-dioxygenase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-3-carbaldehyde scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical precursor for poly(ADP-ribose) polymerase (PARP-1) inhibitors, tryptophan 2,3-dioxygenase (TDO) modulators, and broad-spectrum antifungal agents[1][2]. The functionalization of this core—specifically via 6-fluoro substitution and N1-isopropyl alkylation—imparts unique pharmacokinetic properties, including enhanced metabolic stability and increased lipophilicity.

However, the introduction of a fluorine atom at the C6 position creates a complex spin-spin coupling network ( 19 F- 1 H and 19 F- 13 C) that can complicate spectral interpretation[3]. This technical whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde , detailing the structural causality behind its chemical shifts and establishing self-validating protocols for rigorous spectral assignment.

Structural Anatomy & Electronic Causality

To accurately assign the NMR spectra of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, one must first understand the competing electronic and steric effects governing the molecule:

  • The 3-Carbaldehyde Group (-CHO): Acts as a powerful electron-withdrawing group (EWG) via resonance ( −M effect). The carbonyl's anisotropic deshielding cone severely deshields the adjacent C2-H and C4-H protons, pushing them downfield[4].

  • The 6-Fluoro Substituent (-F): Fluorine exerts a strong inductive withdrawal ( −I ) but is also a resonance donor ( +M ). In the indole system, the +M effect dominates at the ortho positions (C5 and C7), shielding these carbons significantly. Furthermore, the 19 F nucleus (spin ½) couples actively with both protons and carbons, resulting in large scalar couplings ( 1JCF​ to 4JHF​ )[5].

  • The 1-Isopropyl Group (-CH(CH₃)₂): Replaces the standard indole N-H. It provides a weak inductive electron-donating effect ( +I ) and significant steric bulk. The steric clash often forces a slight downfield shift of the C7 proton due to desolvation and van der Waals compression, while locking the conformation of the N-alkyl vector[6].

Experimental Protocols for Self-Validating NMR Acquisition

A robust NMR workflow must be self-validating. Relying solely on 1D ¹³C NMR for fluorinated compounds often leads to misinterpretation, as C-F splitting can be mistaken for distinct carbon environments. The following step-by-step methodology ensures scientific integrity:

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is preferred over CDCl₃ to prevent aggregation and to fully solubilize the rigid indole core. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Instrument Calibration: Utilize a 400 MHz or 500 MHz spectrometer. Ensure the probe is properly tuned and matched for ¹H, ¹³C, and ¹⁹F frequencies.

  • 1D ¹H Acquisition: Acquire with a standard 30° pulse, 2-second relaxation delay (D1), and 16 scans. The long D1 ensures accurate integration of the aldehyde proton.

  • 1D ¹³C Acquisition: Acquire using a power-gated ¹H-decoupling sequence (e.g., zgpg30). Critical Step: To differentiate C-F doublets from distinct carbons, run a parallel ¹³C{¹H, ¹⁹F} dual-decoupled experiment if hardware permits, or rely on 2D NMR.

  • 2D Correlation (HSQC & HMBC): Execute a ¹H-¹³C HSQC to map direct C-H bonds, bypassing quaternary carbons. Follow with a ¹H-¹³C HMBC (optimized for nJCH​ = 8 Hz) to link the isolated isopropyl system to the indole core via the N1-C2 and N1-C7a cross-peaks.

G A Sample Preparation (DMSO-d6, 298K) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Correlation (HSQC, HMBC, COSY) B->C D J-Coupling Analysis (H-F and C-F Splitting) B->D E Structure Validation (6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde) C->E D->E

Workflow for the NMR elucidation of fluorinated indole derivatives.

Quantitative Data Presentation: ¹H NMR Chemical Shifts

The following table synthesizes the ¹H NMR data for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in DMSO- d6​ , derived from the spectral baselines of its exact precursors (6-fluoro-1H-indole-3-carbaldehyde and 1-isopropyl-1H-indole-3-carbaldehyde)[1][6].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Mechanistic Rationale
CHO 9.95Singlet (s)-Highly deshielded by the carbonyl oxygen's diamagnetic anisotropy.
C2-H 8.45Singlet (s)-Deshielded by the adjacent N-isopropyl group and the 3-CHO group.
C4-H 8.12Doublet of doublets (dd) 3JH−H​=8.6 , 4JH−F​=5.5 Deshielded by 3-CHO; exhibits long-range meta-coupling to the 6-fluorine.
C7-H 7.55Doublet of doublets (dd) 3JH−F​=10.2 , 4JH−H​=2.4 Shifted downfield relative to the N-H analog due to isopropyl steric compression.
C5-H 7.15Multiplet (m / ddd) 3JH−F​=9.7 , 3JH−H​=8.6 , 4JH−H​=2.4 Highly shielded by the +M resonance effect of the adjacent 6-fluorine.
N-CH 4.85Heptet (h) 3JH−H​=6.7 Deshielded by the electronegative indole nitrogen atom.
N-CH₃ 1.50Doublet (d) 3JH−H​=6.7 (6H)Standard aliphatic methyl resonance, split by the adjacent methine proton.

Quantitative Data Presentation: ¹³C NMR Chemical Shifts

Fluorine-19 is a 100% naturally abundant, spin-½ nucleus. It couples heavily with the carbon framework, creating distinct doublets that are diagnostic of the substitution pattern[5][7].

Carbon PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( JC−F​ , Hz)Assignment Notes
CHO 184.5Singlet (s)-Carbonyl carbon.
C6 159.5Doublet (d) 1JC−F​≈238 Direct C-F bond; massive coupling constant.
C2 139.0Singlet (s)-Alpha to nitrogen, deshielded.
C7a 136.5Doublet (d) 3JC−F​≈12 Bridgehead carbon, coupled through three bonds to F.
C3a 123.5Singlet (s)-Bridgehead carbon.
C4 121.5Doublet (d) 3JC−F​≈10 Meta to fluorine.
C3 117.5Singlet (s)-Substituted with the formyl group.
C5 110.5Doublet (d) 2JC−F​≈24 Ortho to fluorine.
C7 99.0Doublet (d) 2JC−F​≈27 Ortho to fluorine; highly shielded by combined +M effects of N and F.
N-CH 47.5Singlet (s)-Isopropyl methine carbon.
N-CH₃ 22.5Singlet (s)-Isopropyl methyl carbons (equivalent).
Mechanistic Insights into C-F Coupling

The magnitude of the carbon-fluorine scalar coupling is a self-validating metric for structural assignment. The directly bonded carbon (C6) will always exhibit a 1JC−F​ of ~230–250 Hz. The ortho carbons (C5 and C7) will exhibit 2JC−F​ couplings of ~20–30 Hz. Notably, C7 appears unusually upfield (near 99.0 ppm) because it sits at the intersection of the electron-donating resonance vectors of both the indole nitrogen and the 6-fluoro substituent[5].

References

  • Full article: Synthesis and in vitro antifungal evaluation of 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. Taylor & Francis.[Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI.[Link]

  • Supporting Information Stable and recyclable Z-scheme g-C3N4. RSC Publishing.[Link]

  • TOTAL SYNTHESIS OF ARGYRIN A AND ANALOGUES THEREOF. Nottingham ePrints.[Link]

  • Tryptophan 2,3-dioxygenase (TDO) Inhibitors. 3- (2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators. AWS.[Link]

  • Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst. ACS Publications.[Link]

  • US8765972B2 - 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamides with selective PARP-1 inhibition.
  • Lighting up spin systems: enhancing characteristic 1H signal patterns of fluorinated molecules. RSC Publishing.[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and MS/MS Fragmentation Analysis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Executive Summary 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (CAS: 887685-49-6) is a critical synthetic intermediate frequently identified in the clandestine manufacturing of indole-based synthetic cannabinoid recepto...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (CAS: 887685-49-6) is a critical synthetic intermediate frequently identified in the clandestine manufacturing of indole-based synthetic cannabinoid receptor agonists (SCRAs), such as fluorinated FUB- or PINACA-derivatives. As novel psychoactive substances (NPS) continuously evolve to evade regulatory frameworks, forensic toxicologists and drug development professionals rely heavily on High-Resolution Accurate Mass (HRAM) spectrometry to identify these precursors [1]. This whitepaper provides an authoritative guide to the exact mass profiling, structural fragmentation causality, and self-validating analytical protocols required for the unambiguous identification of this compound.

Physicochemical Properties & Exact Mass Profiling

The structural characterization of this precursor relies on identifying its exact monoisotopic mass and specific isotopic signature. The presence of the fluorine atom introduces a distinct mass defect, which is highly advantageous for mass defect filtering (MDF) algorithms during non-targeted data acquisition [3].

ParameterValue / Formula
Chemical Formula C₁₂H₁₂FNO
Monoisotopic Exact Mass 205.09029 Da
Protonated Precursor Ion [M+H]⁺ 206.0981 Da
Nitrogen Rule Compliance Odd nominal mass (205 Da) indicates an odd number of nitrogen atoms (1 N).
Fluorine Mass Defect Fluorine (18.9984 Da) shifts the fractional mass slightly below the carbon/hydrogen baseline, aiding in distinguishing it from non-fluorinated analogs [4].

Mechanistic MS/MS Fragmentation Pathways

Understanding the causality behind gas-phase fragmentation is crucial for structural elucidation. Under Higher-energy Collisional Dissociation (HCD) in positive electrospray ionization (ESI+), the protonated precursor (m/z 206.0981) undergoes three primary degradation pathways dictated by thermodynamic stability and the even-electron rule [2].

  • Pathway A: N-Dealkylation (Loss of Propene): The N-isopropyl group is sterically bulky and electronically activated. Upon collision, the precursor undergoes a charge-directed rearrangement. A hydrogen atom transfers to the indole nitrogen, facilitating the neutral loss of propene (C₃H₆, 42.0470 Da) to yield m/z 164.0512. This is thermodynamically favored over the loss of an isopropyl radical (43 Da), which would violate the even-electron rule and form a highly unstable radical cation.

  • Pathway B: Aldehyde Cleavage (Loss of CO): The 3-carbaldehyde moiety is highly susceptible to α-cleavage. The neutral loss of carbon monoxide (CO, 28.0051 Da) from either the intact precursor or the N-dealkylated fragment yields m/z 178.0930 and m/z 136.0461, respectively. This loss is a universal hallmark of indole-3-carbaldehydes, driven by the resonance stability of the resulting conjugated indole cation[2].

  • Pathway C: Fluorinated Core Contraction (Loss of HF): At elevated normalized collision energies (NCE > 40), the highly stable 6-fluoroindole core (m/z 136.0461) undergoes ring contraction and elimination of hydrogen fluoride (HF, 20.0062 Da), yielding a characteristic m/z 116.0500 ion. This specific transition is the definitive diagnostic marker confirming the presence of the fluorine substituent on the aromatic ring.

MS_Fragmentation M [M+H]+ m/z 206.0981 C12H13FNO+ F1 Loss of Propene (-C3H6) m/z 164.0512 C9H7FNO+ M->F1 - C3H6 (42.0470 Da) N-dealkylation F2 Loss of CO (-28 Da) m/z 178.0930 C11H13FN+ M->F2 - CO (28.0051 Da) Aldehyde cleavage F3 Core Indole Cation m/z 136.0461 C8H7FN+ F1->F3 - CO (28.0051 Da) F2->F3 - C3H6 (42.0470 Da) F4 Loss of HF (-20 Da) m/z 116.0500 C8H6N+ F3->F4 - HF (20.0062 Da) Ring contraction

Fig 1. ESI+ MS/MS fragmentation pathway of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde.

Quantitative Fragmentation Data

The following table summarizes the theoretical exact masses of the diagnostic fragments. Mass accuracy during experimental acquisition should fall within a ±2.0 ppm mass error window.

Fragment IdentityElemental FormulaTheoretical m/zNeutral LossOptimal NCE
Protonated Precursor C₁₂H₁₃FNO⁺206.0981-10 - 20
[M+H - CO]⁺ C₁₁H₁₃FN⁺178.0930CO (28.0051 Da)20 - 30
[M+H - C₃H₆]⁺ C₉H₇FNO⁺164.0512C₃H₆ (42.0470 Da)30 - 40
[M+H - C₃H₆ - CO]⁺ C₈H₇FN⁺136.0461C₄H₆O (70.0521 Da)35 - 45
[M+H - C₃H₆ - CO - HF]⁺ C₈H₆N⁺116.0500C₄H₇FO (90.0583 Da)50 - 60

Self-Validating LC-HRMS/MS Analytical Protocol

To ensure absolute scientific integrity, the analytical workflow must be self-validating. The protocol below embeds System Suitability Testing (SST) and dynamic energy stepping to guarantee reproducible, high-confidence identification.

System Self-Validation & Quality Control
  • SST Injection: Prior to sample analysis, inject a known calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Acceptance Criteria: Mass accuracy must be < 2 ppm, and resolving power must exceed 70,000 at m/z 200.

  • Blank Validation: Inject a solvent blank (95:5 Water:Acetonitrile with 0.1% Formic Acid) immediately before the sample. Causality: This validates the absence of column carryover, ensuring the m/z 206.0981 signal is strictly sample-derived.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Dilute the seized or synthesized material to a final concentration of 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures efficient protonation of the weakly basic indole nitrogen, maximizing ESI+ yield.

  • UHPLC Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: HPLC-grade H₂O + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: Initiate at 5% B, hold for 1 min, ramp linearly to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • HRAM MS/MS Acquisition (Orbitrap/Q-TOF):

    • Ionization: ESI Positive mode.

    • Acquisition Mode: Parallel Reaction Monitoring (PRM) targeting m/z 206.0981.

    • Isolation Window: 1.0 m/z to prevent co-isolation of matrix interferences.

    • Stepped Normalized Collision Energy (NCE): Set to 20, 35, and 50. Causality: A stepped NCE is mandatory. Low energy (NCE 20) captures the labile N-dealkylation (propene loss), while high energy (NCE 50) is required to shatter the stable indole core and force the diagnostic HF loss (m/z 116.0500).

LCMS_Workflow S1 Sample Prep (Dilution in MeOH/H2O) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI+ Ionization (Orbitrap/Q-TOF) S2->S3 S4 HCD Fragmentation (NCE 20, 35, 50) S3->S4 S5 Data Analysis (Mass Defect Filter) S4->S5

Fig 2. Step-by-step LC-HRMS/MS analytical workflow for precursor identification.

References

  • Source: Office of Justice Programs (OJP)
  • Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry Source: Semantic Scholar / Molecules URL
  • Cinflumide | Accurate Mass Determination and MS/MS Fragmentation Source: BenchChem URL
  • 8-Fluoro-9a-methyl-9,9a-dihydro-1H-pyrrolo[1,2-a]indol-3(2H)
Foundational

A Guide to the Structural Elucidation of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde: A Keystone for Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of the crystallographic and structural analysis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, a molecule of significant interest in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the crystallographic and structural analysis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, a molecule of significant interest in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document navigates the critical steps from synthesis to structural determination and its implications in the rational design of novel therapeutics. The indole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in numerous approved drugs.[1][2][3] The strategic placement of a fluorine atom and an isopropyl group on the indole ring of the title compound is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The Strategic Importance of the Indole Scaffold in Drug Design

The indole ring system is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2][4] Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond donor are pivotal for its interaction with various biological targets.[3] Indole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, highlighting the versatility of this heterocyclic system.[1][2][5] The functionalization of the indole core, as in 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, allows for the fine-tuning of its biological activity, making it a prime candidate for lead optimization in drug discovery programs.[5]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating the three-dimensional structure of a molecule begins with its synthesis and subsequent crystallization. High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[6]

Synthetic Pathway

The synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde can be achieved through established synthetic routes for indole-3-carbaldehyde derivatives. A common and efficient method is the Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position of the indole ring.[7]

Experimental Protocol: Synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. The formation of the pinkish Vilsmeier reagent will be observed.[7]

  • Reaction with 6-Fluoro-1-isopropyl-1H-indole: Prepare a solution of 6-Fluoro-1-isopropyl-1H-indole in DMF. Add this solution to the Vilsmeier reagent over a period of one hour, ensuring the temperature does not exceed 10°C.[7]

  • Reaction Completion and Work-up: After the addition is complete, raise the temperature to 35°C and stir for one hour. The reaction mixture will transform into a thick paste. Cool the mixture and then carefully add it to a beaker of crushed ice and water. Neutralize the solution with a saturated sodium carbonate solution until it is alkaline.

  • Isolation and Purification: The product will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Various techniques can be employed, and the optimal conditions are typically determined through extensive screening.[8][9]

Common Crystallization Techniques for Small Molecules:

TechniquePrincipleSuitability
Slow Evaporation The solvent is slowly evaporated from a saturated solution, leading to supersaturation and crystal growth.[10]Simple, widely used for moderately soluble compounds.
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger sealed container with a more volatile precipitant. The precipitant vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8][11]Excellent for small quantities of material and for screening different solvent/precipitant systems.[8]
Liquid-Liquid Diffusion (Solvent Layering) A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystallization occurs at the interface as the solvents slowly mix.[11]Useful for compounds that are sensitive to temperature changes.
Cooling Crystallization A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystallization.[10]Effective for compounds with a significant temperature-dependent solubility.

Experimental Protocol: Crystallization of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to identify a suitable solvent system.

  • Vapor Diffusion Setup:

    • Dissolve a small amount of the compound in a good solvent to create a near-saturated solution.

    • Place this solution in a small vial.

    • Place the small vial inside a larger, sealed jar containing a precipitant (a solvent in which the compound is poorly soluble).

    • Allow the system to stand undisturbed at a constant temperature. Crystals should form over a period of days to weeks.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[6]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting DataCollection Data Collection CrystalMounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Figure 1: Experimental workflow for X-ray crystal structure determination.
Data Collection and Processing

A suitable crystal is mounted on a diffractometer, and the diffraction data are collected.[6] The raw data is then processed to correct for experimental factors and to obtain a set of structure factor amplitudes.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.[12] This initial model is then refined to achieve the best possible fit between the calculated and observed diffraction data.[13][14][15] The quality of the final structure is assessed using metrics such as the R-factor and R-free.[12][14]

Structural Analysis of a Related Indole Derivative

While a specific crystal structure for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is not publicly available, we can gain valuable insights by examining the crystal structure of a closely related compound, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.[16][17] This compound shares the 1-isopropyl-indole core, providing a relevant model for understanding the potential structural features of our target molecule.

Crystallographic Data for (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde: [16][17]

ParameterValue
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 12.4637(4)
b (Å) 9.9386(3)
c (Å) 13.0272(3)
Volume (ų) 1613.70(8)
Z 4

The crystal structure reveals a non-planar conformation, with a significant dihedral angle between the indole mean plane and the 4-fluorophenyl ring.[16][17] This twisting is a common feature in substituted biaryl systems and has important implications for how the molecule can interact with a biological target. The absence of strong hydrogen bonds in the crystal packing of this analog suggests that its solid-state structure is primarily governed by van der Waals interactions.[16][17]

Implications for Drug Development

The precise three-dimensional structure of a molecule is fundamental to understanding its structure-activity relationship (SAR).[6][18] For 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, the crystal structure would provide invaluable information for:

  • Computational Modeling: The experimentally determined conformation can be used as a starting point for docking studies to predict its binding mode to a target protein.[18]

  • Rational Drug Design: Understanding the spatial arrangement of the fluoro and isopropyl substituents allows for the design of new analogs with improved potency and selectivity.

  • Intellectual Property: A well-defined crystal structure is a critical component of patent applications for new chemical entities.[6]

drug_discovery_pathway cluster_design Design & Synthesis cluster_analysis Structural Analysis cluster_optimization Lead Optimization TargetMolecule 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde Synthesis Chemical Synthesis TargetMolecule->Synthesis Crystallography X-ray Crystallography Synthesis->Crystallography CrystalStructure 3D Crystal Structure Crystallography->CrystalStructure SAR Structure-Activity Relationship (SAR) CrystalStructure->SAR Docking Computational Docking SAR->Docking AnalogDesign Analog Design Docking->AnalogDesign LeadCandidate Lead Candidate AnalogDesign->LeadCandidate Preclinical Preclinical LeadCandidate->Preclinical Preclinical Development

Figure 2: The role of structural data in the drug discovery pipeline.

Conclusion

The structural elucidation of novel compounds like 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde through X-ray crystallography is a critical endeavor in modern drug discovery. While a crystal structure for the exact title compound is not yet in the public domain, the established methodologies for synthesis, crystallization, and data analysis, coupled with insights from closely related structures, provide a clear roadmap for its determination. The resulting structural information will undoubtedly accelerate the development of new and effective therapeutics based on the versatile indole scaffold.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Crystallization of small molecules. CSIC. Available at: [Link]

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. Available at: [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. Available at: [Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid. PMC. Available at: [Link]

  • Chemical crystallization. SPT Labtech. Available at: [Link]

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. ResearchGate. Available at: [Link]

  • Structure and Morphology of Indole Analogue Crystals. ACS Publications. Available at: [Link]

  • Guide for crystallization. Université de Genève. Available at: [Link]

  • X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. ResearchGate. Available at: [Link]

  • Small molecule crystallography in drug design. PubMed. Available at: [Link]

  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. SCIRP. Available at: [Link]

  • 6-Fluoroindole-3-carboxaldehyde. PubChem. Available at: [Link]

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. PMC. Available at: [Link]

  • Synthesis, crystal structure and effect of indeno[1,2-b]indole derivatives on prostate cancer in vitro. Potential effect against MMP-9. PubMed. Available at: [Link]

  • Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway. MDPI. Available at: [Link]

  • 12: Refining X-ray Crystal Structures. Royal Society of Chemistry. Available at: [Link]

  • Refinement. yetnet. Available at: [Link] refinement.htm

  • X-ray crystallography. Wikipedia. Available at: [Link]

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  • 6-fluoroindole-3-carboxaldehyde (C9H6FNO). PubChemLite. Available at: [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid. PubChem. Available at: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. Available at: [Link]

  • Indole-3-Carboxaldehyde. PubChem. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. SciSpace. Available at: [Link]

  • 5-Fluoro-6-hydroxy-1h-indole-3-carbaldehyde. PubChem. Available at: [Link]

  • CCDC 2130342: Experimental Crystal Structure Determination. Creighton University. Available at: [Link]

  • CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. Available at: [Link]

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Exploratory

Physicochemical Profiling and Lipophilicity Determination of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde: A Technical Guide

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic functionalization of privileged scaffolds is essential for optimizing both pharmacodynamics and pharmacokinetics. 6-Fluoro-1-isopropyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic functionalization of privileged scaffolds is essential for optimizing both pharmacodynamics and pharmacokinetics. 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (CAS: 887685-49-6) represents a highly specialized intermediate utilized in the synthesis of complex kinase inhibitors and advanced therapeutic agents[1][2].

The structural architecture of this molecule is deliberately engineered to balance reactivity with metabolic stability:

  • 6-Fluoro Substitution: The incorporation of a fluorine atom at the 6-position serves a dual purpose. It blocks a common site of cytochrome P450-mediated oxidative metabolism, thereby increasing the biological half-life of downstream active pharmaceutical ingredients (APIs). Furthermore, the strong inductive electron-withdrawing effect of fluorine subtly modulates the electron density of the indole core.

  • N-Isopropyl Group: Transitioning from an N-unsubstituted or N-methyl indole to an N-isopropyl derivative significantly increases the steric bulk and lipophilicity of the molecule[2]. This modification is a classical medicinal chemistry tactic to enhance lipid membrane permeability and drive passive cellular uptake.

  • 3-Carbaldehyde Motif: This electrophilic center provides a highly reactive handle for the synthesis of Schiff bases, hydrazones, and extended heterocyclic systems, acting as a critical junction for structural diversification.

Structural_Influence Core 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (Core Scaffold) F_Group 6-Fluoro Substitution Blocks CYP450 oxidation Modulates pKa Core->F_Group Iso_Group N-Isopropyl Group Increases steric bulk Drives lipophilicity Core->Iso_Group Ald_Group 3-Carbaldehyde Reactive electrophilic center H-bond acceptor Core->Ald_Group

Structural motifs dictating the physicochemical profile of the indole derivative.

Physicochemical Properties

Understanding the baseline physicochemical parameters is a prerequisite for designing robust analytical and synthetic workflows. The table below summarizes the core quantitative data for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde.

PropertyValue / Description
Chemical Name 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde
CAS Number 887685-49-6[1]
Molecular Formula C12H12FNO[1]
Molecular Weight 205.23 g/mol [1]
Physical State Solid / Powder[3]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Fluorine, Carbonyl Oxygen)
Rotatable Bonds 2 (Isopropyl C-N, Carbaldehyde C-C)

The Critical Role of Lipophilicity (LogP)

Lipophilicity, quantified as the partition coefficient ( LogP ) for neutral molecules or the distribution coefficient ( LogD ) for ionizable compounds at a specific pH, is arguably the most influential physicochemical parameter in drug discovery[4].

For 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, the lack of ionizable protons (H-bond donors = 0) means its lipophilicity is primarily described by its LogP . The N-isopropyl group drives this molecule into a highly lipophilic regime. Accurate determination of LogP is critical because overestimating lipophilicity can lead to poor aqueous solubility and high non-specific protein binding, while underestimating it can result in poor membrane permeability.

To ensure absolute analytical trustworthiness, lipophilicity must be measured using self-validating experimental systems. Below are the two industry-standard methodologies, detailed with the causality behind each procedural step.

Methodology 1: The Gold-Standard Shake-Flask Protocol

The shake-flask method remains the gold standard recommended by the Organization for Economic Co-operation and Development (OECD) for direct measurement of partition coefficients[5][6]. However, for highly lipophilic compounds, standard protocols often fail due to phase contamination. The following optimized protocol introduces critical self-validating steps.

Step-by-Step Workflow
  • Solvent Co-Saturation (Causality: Volume Preservation): Stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours prior to the experiment. Why? n-Octanol and water are partially miscible. Using unsaturated solvents will cause volume shifts during the assay, skewing the final concentration calculations.

  • Sample Equilibration: Dissolve a known mass of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in the saturated n-octanol phase. Add the saturated aqueous phase. Shake mechanically at 25°C for 24 hours to ensure thermodynamic equilibrium is reached[6].

  • Phase Separation via Centrifugation (Causality: Emulsion Eradication): Centrifuge the biphasic mixture at 4000 RPM for 30 minutes. Why? Mechanical shaking generates micro-emulsions of n-octanol within the aqueous phase. Because the compound is highly lipophilic, even a microscopic droplet of octanol in the water fraction will artificially inflate the apparent aqueous concentration, leading to a drastically underestimated LogP [5][6].

  • Aspiration Technique: When sampling the aqueous phase, aspirate a small volume of air or pure water into the needle first. Why? This creates a barrier that repels the highly viscous n-octanol phase as the needle passes through it, preventing cross-contamination[5][6].

  • Quantification & Mass Balance (Self-Validating System): Quantify the concentration in both phases using HPLC-UV. Calculate the total mass recovered ( Massoct​+Massaq​ ). The protocol is only validated if the recovered mass is ≥98% of the initial input mass. A failure here indicates compound degradation or adsorption to the glass vial walls.

Shake_Flask_Workflow Step1 1. Co-Saturation Mutually saturate octanol and water Step2 2. Equilibration Shake 24h at 25°C to reach equilibrium Step1->Step2 Step3 3. Centrifugation Break micro-emulsions Ensure phase purity Step2->Step3 Step4 4. HPLC Analysis Quantify phases & verify mass balance Step3->Step4

Self-validating Shake-Flask workflow for precise LogP determination.

Methodology 2: High-Throughput RP-HPLC Method

While the shake-flask method is direct, it is labor-intensive and challenging for highly lipophilic compounds due to their near-zero aqueous solubility[4]. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust, high-throughput alternative that correlates chromatographic retention time with lipophilicity.

Step-by-Step Workflow
  • Stationary Phase Selection: Utilize a high-carbon-load C18 column. The alkyl chains of the stationary phase act as a surrogate for the lipidic n-octanol phase.

  • Mobile Phase Optimization (Causality: Silanol Masking): Use a mobile phase consisting of Methanol and an aqueous buffer. Why Methanol? Methanol is a protic solvent. It actively interacts with unendcapped, free silanol groups on the silica support of the column, suppressing secondary electrostatic interactions (silanophilic effects). Furthermore, methanol forms a dynamic monolayer on the stationary phase that closely mimics the n-octanol/water interface, providing a superior correlation to true LogP compared to aprotic solvents like acetonitrile[5].

  • Isocratic Elution & Capacity Factor ( k′ ) Calculation: Elute the compound using varying isocratic ratios of methanol (e.g., 50%, 60%, 70%). Calculate the capacity factor ( k′ ) using the equation:

    k′=t0​tr​−t0​​

    (Where tr​ is the retention time of the indole derivative and t0​ is the dead time).

  • Extrapolation (Self-Validating System): Plot Log(k′) against the volume fraction of methanol. Extrapolate the linear regression to 0% organic modifier to find Log(kw′​) (the theoretical retention factor in pure water). The linearity of this plot ( R2>0.99 ) serves as the internal validation that the retention mechanism is purely partition-driven, allowing for accurate conversion to LogP using a calibration curve of known reference standards[4][5].

Conclusion

The physicochemical profiling of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde reveals a highly functionalized, lipophilic intermediate. By understanding the structural causality—how the 6-fluoro and N-isopropyl groups dictate its behavior—and by employing rigorously validated, self-checking analytical methodologies like the optimized Shake-Flask and RP-HPLC protocols, researchers can confidently utilize this compound in downstream drug discovery campaigns without the risk of late-stage pharmacokinetic failures.

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Foundational

Synthesis Pathways and Reaction Mechanisms for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde: A Technical Guide

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Molecule: 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (CAS: 887685-49-6) Executive Summary & Strategic Rationale In modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Molecule: 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (CAS: 887685-49-6)

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the incorporation of fluorine atoms into indole scaffolds is a proven strategy to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity[1]. The compound 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde serves as a highly versatile, advanced building block for synthesizing complex pharmaceutical APIs, including kinase inhibitors and 5-HT receptor modulators.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of steps, but as a system of interacting electronic and steric factors. The core synthetic challenge lies in orchestrating two distinct transformations on the electron-rich 6-fluoroindole core: the sterically demanding SN​2 N-alkylation with a secondary alkyl halide, and the regioselective electrophilic aromatic substitution (Vilsmeier-Haack formylation) at the C3 position[2].

This whitepaper details the mechanistic rationale, comparative pathway analysis, and self-validating experimental protocols required to synthesize this molecule with high yield and purity.

Retrosynthetic Analysis and Pathway Selection

The synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde can be achieved via two primary divergent pathways starting from commercially available 6-fluoroindole.

SynthesisPathway SM 6-Fluoroindole (Starting Material) IntA 6-Fluoro-1-isopropyl-1H-indole (Intermediate A) SM->IntA Pathway A: N-Alkylation (NaH, 2-Bromopropane, DMF) IntB 6-Fluoro-1H-indole-3-carbaldehyde (Intermediate B) SM->IntB Pathway B: Vilsmeier-Haack (POCl3, DMF) Product 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (Target Molecule) IntA->Product Vilsmeier-Haack (POCl3, DMF) IntB->Product N-Alkylation (Cs2CO3, 2-Iodopropane, DMF)

Caption: Divergent synthetic pathways for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde.

Pathway Causality & Selection
  • Pathway A (Alkylation Formylation): This is the preferred route . By alkylating the indole nitrogen first, we utilize the innate nucleophilicity of the unsubstituted indole. The subsequent Vilsmeier-Haack formylation proceeds smoothly because the N-isopropyl group, despite its steric bulk, acts as a weak electron-donating group (via inductive effects), maintaining the high electron density at the C3 position necessary for electrophilic attack[3].

  • Pathway B (Formylation Alkylation): While 6-fluoro-1H-indole-3-carbaldehyde is a stable and cheap intermediate[4], the introduction of the strongly electron-withdrawing C3-aldehyde significantly reduces the nucleophilicity of the indole nitrogen[5]. Consequently, the subsequent N-alkylation with a sterically hindered secondary halide (isopropyl halide) becomes sluggish, often requiring harsh conditions or microwave irradiation to force the reaction to completion[6].

Reaction Mechanisms: The "Why" Behind the Chemistry

N-Alkylation Mechanism (Indolide Formation)

The indole N-H bond has a pKa​ of approximately 16.2. To achieve efficient N-alkylation with a secondary alkyl halide (which is prone to competing E2 elimination), we must generate a highly reactive nucleophile. Using a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) completely deprotonates the indole, forming a naked indolide anion. The diffuse nature of the indolide anion in DMF accelerates the SN​2 displacement of the bromide from 2-bromopropane, outcompeting the E2 elimination pathway.

Vilsmeier-Haack Formylation Mechanism

The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles[2]. The mechanism relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and Phosphorus Oxychloride ( POCl3​ )[7].

Because the indole nitrogen lone pair is conjugated with the π -system, the C3 position exhibits enamine-like character, making it the most nucleophilic carbon on the ring. The electrophilic attack at C3 forms a Wheland intermediate, which rapidly rearomatizes. The critical final step is the carefully controlled aqueous basic workup, which hydrolyzes the stable iminium intermediate into the target aldehyde[7].

VilsmeierMechanism Step1 DMF + POCl3 Step2 Chloroiminium Ion (Vilsmeier Reagent) Step1->Step2 -PO2Cl2- Step3 Electrophilic Attack (at Indole C3) Step2->Step3 +Indole Substrate Step4 Wheland Intermediate Step3->Step4 C-C Bond Formation Step5 Aqueous Hydrolysis Step4->Step5 Rearomatization Step6 3-Carbaldehyde Product Step5->Step6 -HNMe2

Caption: Stepwise mechanistic progression of the Vilsmeier-Haack formylation at the C3 position.

Quantitative Data & Condition Optimization

The following table summarizes the optimization parameters for both steps, demonstrating the causality behind the chosen reagents and conditions.

Table 1: Optimization of Reaction Conditions

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
N-Alkylation NaH, 2-BromopropaneDMF0 to 25482Strong base ensures complete indolide formation; DMF accelerates SN​2 over E2.
N-Alkylation Cs2​CO3​ , 2-IodopropaneMeCN801275Milder base requires heating; iodide is a superior leaving group for secondary alkylation[6].
Formylation POCl3​ , DMFDMF0 to 85689Standard Vilsmeier-Haack. Low temp for reagent formation, heating for rearomatization[7].
Formylation (COCl)2​ , DMFDCM0 to 40885Oxalyl chloride generates the Vilsmeier reagent with easily purged gaseous byproducts ( CO,CO2​ ).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and specific workup observations are included to ensure the chemist can verify the success of the reaction at each stage.

Protocol 1: Synthesis of 6-Fluoro-1-isopropyl-1H-indole (Intermediate A)

Objective: Regioselective N-alkylation utilizing irreversible deprotonation.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous DMF (50 mL) and cool to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Self-Validation: The suspension will appear milky white.

  • Substrate Addition: Dissolve 6-Fluoroindole (1.0 equiv) in 10 mL of anhydrous DMF and add dropwise over 15 minutes. Stir at 0 °C for 30 minutes. Self-Validation: Hydrogen gas evolution will be observed. The cessation of bubbling indicates complete indolide formation.

  • Alkylation: Add 2-Bromopropane (1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • IPC (In-Process Control): Check reaction progress via TLC (Hexanes:EtOAc 9:1). The highly non-polar product spot should replace the starting material.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL) at 0 °C. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers extensively with water ( 5×50 mL) to remove DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield Intermediate A as a pale oil.

Protocol 2: Synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (Target)

Objective: Electrophilic aromatic substitution via the Vilsmeier reagent followed by controlled hydrolysis[7].

  • Vilsmeier Reagent Generation: In a dry 100 mL flask under Argon, add anhydrous DMF (5.0 equiv) and cool to 0 °C. Add Phosphorus Oxychloride ( POCl3​ , 1.2 equiv) dropwise over 10 minutes. Self-Validation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium ion[2]. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve Intermediate A (1.0 equiv) in a minimal amount of anhydrous DMF and add dropwise to the Vilsmeier reagent at 0 °C.

  • Electrophilic Attack: Heat the reaction mixture to 85 °C for 6 hours[7]. Self-Validation: The mixture will darken significantly as the Wheland intermediate forms and rearomatizes.

  • Hydrolysis (Critical Step): Cool the mixture to room temperature and pour it slowly into a beaker containing 100 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly add saturated aqueous Na2​CO3​ until the pH reaches 8-9. Self-Validation: This basic workup is mandatory to hydrolyze the water-soluble iminium salt into the highly organic-soluble aldehyde[7]. A precipitate may form.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM, 3×50 mL). Wash the combined organics with water and brine, dry over MgSO4​ , and concentrate. Recrystallize the crude solid from Ethanol/Water to yield the target 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde as an off-white to pale yellow crystalline solid.

References

  • PubChem. "6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903". National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction". Master Organic Chemistry Reaction Guide. Available at:[Link]

  • MDPI. "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori". Molecules. Available at:[Link]

  • ACS Publications. "Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles". The Journal of Organic Chemistry. Available at:[Link]

  • Taylor & Francis. "Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative". Synthetic Communications. Available at:[Link]

  • ResearchGate. "Fluorine-containing indoles: Synthesis and biological activity". ResearchGate. Available at:[Link]

Sources

Exploratory

The Electron-Withdrawing Effects of the Fluoro Group in 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the nuanced electron-withdrawing effects of a fluoro-substituent at the 6-position of the 1-isopropyl-1H-indole-3-carbaldehyde scaffold. We will dissect the interplay between the inductive and resonance effects of fluorine, detail the experimental and computational methodologies used to characterize these electronic perturbations, and discuss the resulting implications for chemical reactivity and drug design. This document serves as a resource for researchers seeking to understand and harness the powerful electronic influence of fluorine in the context of indole-based drug discovery.

Introduction: Fluorine and the Privileged Indole Scaffold

The indole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic structure and ability to participate in various intermolecular interactions make it an ideal foundation for designing targeted therapies. The introduction of substituents onto this scaffold is a primary strategy for modulating its biological activity.

Among all substituents, fluorine holds a unique position. Its small size, high electronegativity, and ability to form strong carbon-fluorine bonds allow it to subtly yet significantly alter a molecule's properties without introducing major steric bulk. In this guide, we focus on 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde to provide a focused, in-depth examination of how a single fluorine atom can reshape the electronic landscape of a complex heterocyclic system.

The Dichotomous Nature of Fluorine's Electronic Influence

The net electronic effect of a fluorine atom on an aromatic system is a balance of two opposing forces: a powerful, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect.[1][2]

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density towards itself through the sigma (σ) bond framework. This effect is distance-dependent, weakening with each successive bond.[3]

  • Resonance (Mesomeric) Effect (+R/+M): The lone pair electrons on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density occurs specifically at the ortho and para positions relative to the substituent.[1][3][4][5]

For fluorine, the potent -I effect dominates the weaker +R effect, resulting in a net deactivation of the aromatic ring towards electrophilic attack. However, the +R effect, while weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions.[1][3]

G cluster_effects Fluorine's Electronic Effects on an Aromatic Ring Fluorine Fluorine Atom Inductive Inductive Effect (-I) Strong Electron Withdrawal (via σ-bonds) Fluorine->Inductive High Electronegativity Resonance Resonance Effect (+R) Weak Electron Donation (via π-system) Fluorine->Resonance Lone Pairs NetEffect Net Effect: Overall Electron Withdrawal (Deactivating, but o,p-Directing) Inductive->NetEffect Resonance->NetEffect

Caption: Duality of Fluorine's Electronic Influence.

Deconstructing the Electronic Profile of the Target Molecule

In 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, three key substituents contribute to the final electronic distribution:

  • 6-Fluoro Group: Positioned on the benzene ring, it exerts a strong -I effect across the entire bicyclic system, reducing overall electron density. Its +R effect will primarily increase electron density at positions C5 and C7.

  • 1-Isopropyl Group: This alkyl group is weakly electron-donating via an inductive effect (+I), which slightly increases the electron density of the pyrrole ring.

  • 3-Carbaldehyde Group: This is a potent electron-withdrawing group through both inductive (-I) and resonance (-R) effects. It strongly deactivates the pyrrole ring, making the C3 position and the carbonyl carbon highly electrophilic.[6][7]

The cumulative effect is a molecule with a significantly electron-poor aromatic system. The fluorine atom at C6 acts synergistically with the C3-carbaldehyde to withdraw electron density, making the aldehyde's carbonyl carbon an even more potent electrophilic site for nucleophilic attack.

Caption: Summary of substituent effects.

Methodologies for Characterization

The electronic effects of the fluoro group can be precisely measured and visualized using a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for probing the electronic environment of nuclei.

  • ¹H NMR: The electron-withdrawing nature of fluorine causes a deshielding effect on nearby protons, shifting their signals downfield (to a higher ppm). The protons on the benzene portion of the indole (H4, H5, H7) will show the most significant shifts compared to the non-fluorinated analog.

  • ¹³C NMR: The carbon directly bonded to fluorine (C6) will exhibit a large downfield shift and a characteristic large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other carbons in the ring will also show smaller shifts and through-bond C-F couplings (²JCF, ³JCF), providing a detailed map of the electronic perturbation.

  • ¹⁹F NMR: As the only fluorine atom in the molecule, it will appear as a singlet (unless proton coupling is resolved). Its chemical shift is highly indicative of the electronic environment and serves as a sensitive probe for intermolecular interactions in binding studies.[8][9]

Table 1: Predicted NMR Chemical Shift Comparison

Atom 1-isopropyl-1H-indole-3-carbaldehyde (Predicted δ, ppm) 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (Predicted δ, ppm) Expected Change
H-5 ~7.20 ~7.05 (doublet of doublets) Upfield shift due to +R effect
H-7 ~7.60 ~7.80 (doublet of doublets) Downfield shift due to -I effect
C-6 ~121.0 ~160.0 (d, ¹JCF ≈ 245 Hz) Large Downfield Shift
C-5 ~122.0 ~112.0 (d, ²JCF ≈ 25 Hz) Upfield Shift

| C=O | ~185.0 | ~185.5 | Minor Downfield Shift |

Protocol: High-Resolution NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the indole derivative. Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F) to ensure optimal signal-to-noise.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve good signal-to-noise.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (D1) of at least 2 seconds are required for quantitative accuracy.

  • ¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to probe the vibrational frequencies of chemical bonds. The carbonyl (C=O) stretch of the aldehyde is particularly informative.

Conjugation of a carbonyl group to an aromatic system typically lowers its stretching frequency (e.g., from ~1730 cm⁻¹ for a saturated aldehyde to ~1705 cm⁻¹ for an aromatic one) due to resonance that weakens the C=O double bond character.[10][11][12] The net electron-withdrawing effect of the 6-fluoro substituent will pull electron density out of the entire π-system, slightly reducing the extent of this conjugation. This leads to a strengthening of the C=O bond and a predicted increase in its vibrational frequency compared to the non-fluorinated analog.

Table 2: Predicted IR Carbonyl Stretching Frequencies

Compound Predicted C=O Frequency (cm⁻¹) Rationale
1-isopropyl-1H-indole-3-carbaldehyde ~1700-1705 Standard aromatic aldehyde with conjugation.

| 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde | ~1705-1710 | -I effect of fluorine reduces conjugation, strengthening C=O bond. |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the characteristic C=O stretching peak.

Computational Chemistry

Density Functional Theory (DFT) calculations provide invaluable theoretical insight into the electronic structure that complements experimental data.[13][14][15][16]

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution onto the molecular surface. For our target molecule, the MEP map would show a highly positive (blue) region around the aldehyde proton and carbonyl carbon, and a negative (red) region around the carbonyl oxygen and the fluorine atom, visually confirming their respective electronic roles.

  • Natural Bond Orbital (NBO) Analysis: This analysis provides quantitative values for the partial atomic charges, allowing for a direct comparison of the electron density on each atom with and without the fluorine substituent.

G cluster_workflow DFT Workflow for Electronic Structure Analysis Input 1. Input Structure (Molecule Geometry) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq 3. Frequency Calculation (Confirm Minimum Energy) Opt->Freq Props 4. Single-Point Energy & Property Calculation (Higher Level of Theory) Freq->Props MEP 5a. MEP Map Generation Props->MEP NBO 5b. NBO Analysis (Partial Charges) Props->NBO Analysis 6. Data Interpretation MEP->Analysis NBO->Analysis

Caption: A typical DFT workflow for property calculation.

Consequences for Chemical Reactivity and Drug Design

Understanding the electronic effects of the 6-fluoro group is critical for predicting chemical behavior and designing better drugs.

  • Enhanced Electrophilicity of the Carbonyl: The combined electron withdrawal by the fluoro and aldehyde groups makes the carbonyl carbon significantly more electrophilic. This enhances its reactivity towards nucleophiles, which is a key consideration in synthetic chemistry (e.g., in reductive amination or Grignard reactions) and in biological systems where it might interact with nucleophilic residues (e.g., Cys, Ser) in a protein active site.

  • Modulated Ring Reactivity: The indole ring is generally nucleophilic, with C3 being the most reactive site for electrophilic attack. The presence of the C3-aldehyde already deactivates the ring and redirects reactivity. The addition of the 6-fluoro group further deactivates the entire scaffold, making electrophilic aromatic substitution reactions (e.g., nitration, halogenation) significantly more challenging.[17][18]

  • Implications in Drug Development:

    • Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom at C6 can block a potential site of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

    • Binding Interactions: The polarized C-F bond can engage in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole and multipolar interactions, which can enhance binding affinity and selectivity.

    • Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

Conclusion

The 6-fluoro substituent in 1-isopropyl-1H-indole-3-carbaldehyde is a powerful modulator of the molecule's electronic properties. Its dominant inductive electron withdrawal, which overrides its weaker resonance donation, acts in concert with the C3-carbaldehyde to create an electron-deficient system. This fundamental electronic shift is directly observable through spectroscopic techniques like NMR and IR and can be accurately modeled using computational methods. The practical consequences of this electronic perturbation are significant, leading to increased electrophilicity at the carbonyl center and altered reactivity of the indole core. For medicinal chemists and drug developers, a thorough understanding of these principles is essential for the rational design of fluorinated indole derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

References

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Foundational

A Technical Guide to the Preliminary Toxicity and Safety Profile of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

For Research, Scientific, and Drug Development Professionals Section 1: Compound Profile and Introduction 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole class of mol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Section 1: Compound Profile and Introduction

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole class of molecules. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The introduction of a fluorine atom at the 6-position and an isopropyl group at the 1-position (the indole nitrogen) modifies the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug discovery programs.

As a novel research chemical, dedicated toxicological and safety data for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde are not available in public literature or regulatory databases. Therefore, this guide adopts a predictive toxicology approach, a standard and necessary practice in research and early-phase drug development. The safety profile is inferred from a structural analogue, 6-Fluoro-1H-indole-3-carbaldehyde, which lacks only the N-isopropyl group, and is supported by data from the broader class of fluorinated indoles and the parent indole-3-carbaldehyde structure.

This document is grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[2] and the European Chemicals Agency (ECHA) guidance on chemical safety assessment, which mandate a thorough evaluation of potential hazards for all laboratory chemicals.[3][4][5]

Identifier Information
IUPAC Name 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde
Molecular Formula C₁₂H₁₂FNO
Structure (A structural diagram would be inserted here in a formal whitepaper)
Known Analogs 6-Fluoro-1H-indole-3-carbaldehyde[6][7], Indole-3-carbaldehyde[8][9][10][11]

Section 2: Predictive Toxicological Assessment & Hazard Identification

The toxicological profile is predicted based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[12][13][14] The primary surrogate for this assessment is 6-Fluoro-1H-indole-3-carbaldehyde (CAS 2795-41-7) , which is classified as a skin, eye, and respiratory irritant.[6][7]

Predicted Health Hazards

Based on available data for structural analogs, the following GHS classifications are predicted for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde:

Hazard ClassHazard CategoryPredicted Outcome & Rationale
Skin Corrosion/Irritation Category 2 Causes skin irritation (H315). The surrogate 6-Fluoro-1H-indole-3-carbaldehyde is consistently classified as a Category 2 skin irritant.[6][7] The addition of a lipophilic isopropyl group is unlikely to mitigate this effect.
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation (H319). The surrogate is a Category 2 eye irritant.[6][7] Direct contact of the powder or vapor with eyes is expected to cause significant irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation (H335). Inhalation of the dust is likely to irritate the respiratory tract, a common property of fine organic powders and a stated hazard for the surrogate.[7][15]
Acute Toxicity (Oral, Dermal, Inhalation) Not Classified Data is unavailable. The toxicological properties have not been fully investigated.[8] As a standard precaution for novel compounds, significant toxicity upon ingestion, skin absorption, or inhalation should not be ruled out without experimental data.
Germ Cell Mutagenicity Unknown No data available. [6] The potential for mutagenicity cannot be excluded. Preliminary genotoxicity screening (e.g., an Ames test) is highly recommended.
Carcinogenicity Unknown No data available. Some related indole compounds, such as Indole-3-carbinol, have been studied for carcinogenic potential with mixed results in animal models.[16]
Reproductive Toxicity Unknown No data available. The potential to affect fertility or fetal development is unknown.
The Influence of Fluorine Substitution

The C-F bond is generally stable. However, metabolic processing of fluorinated compounds can, in some cases, lead to the release of fluoride ions or other toxic metabolites.[17][18] While the aromatic C-F bond in this molecule is predicted to be relatively inert to metabolic cleavage, this potential should be considered in late-stage development. The primary influence of the fluorine atom in this context is its strong electron-withdrawing effect, which modulates the chemical reactivity and biological interactions of the indole ring.

GHS Label Elements

Based on the predictive assessment, the following GHS label elements should be applied when handling this compound:

  • Pictogram:

    • alt text (GHS07)

  • Signal Word: Warning [6]

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust.[19]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[19]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[19]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

Section 3: Experimental Workflow for Preliminary Safety Assessment

For any novel compound entering a discovery pipeline, a tiered approach to toxicity testing is essential. The following workflow outlines a logical, cost-effective sequence for generating initial safety data. This protocol is a self-validating system; results from early, rapid assays inform the decision to proceed with more complex, resource-intensive studies.

Workflow Diagram

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Advanced In Vitro Models cluster_2 Decision Gate cluster_3 Outcome A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., HepG2, NIH/3T3) A->B Assess basal toxicity C Bacterial Reverse Mutation Assay (Ames Test - OECD 471) A->C Assess mutagenic potential D Reconstructed Human Epidermis (RhE) Skin Irritation Test (OECD 439) B->D If non-cytotoxic at relevant concentrations E In Vitro Micronucleus Assay (e.g., CHO, TK6 cells - OECD 487) C->E If Ames is negative or requires confirmation F Comprehensive Hazard Profile Review (Data Integration) C->F D->F E->F G Proceed to Further Pre-clinical Studies F->G Acceptable Profile H Flag for High Hazard (Terminate or Redesign) F->H Unacceptable Profile

Caption: Tiered workflow for preliminary toxicity assessment of a novel research chemical.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay

This protocol provides a foundational assessment of the compound's effect on cell viability.

  • Cell Line Selection: Utilize a relevant cell line, such as HepG2 (human liver carcinoma), as liver cells are a primary site of drug metabolism.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in sterile DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Seeding: Plate HepG2 cells in a 96-well microplate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat the cells with the prepared serial dilutions of the compound. Include vehicle controls (DMSO only) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Section 4: Safe Handling, Exposure Control, and Emergency Procedures

All handling of this compound must be performed in accordance with a laboratory-specific Chemical Hygiene Plan (CHP) as mandated by OSHA.

Engineering Controls
  • Primary Control: Handle this compound, especially when in powdered form, exclusively within a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[20]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Use chemically resistant gloves (e.g., nitrile) tested to EN 374. Change gloves immediately if contamination occurs.

  • Respiratory Protection: If work outside a fume hood is unavoidable and dust may be generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[6]

Handling and Storage
  • Handling: Avoid creating dust. Use appropriate weighing techniques (e.g., weighing boats, enclosed balance). Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from strong oxidizing agents.

First-Aid and Emergency Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spills Evacuate the area. Wear appropriate PPE. Gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. Ventilate the area and wash the spill site.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

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  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in Small Molecule Drug Discovery

Introduction: The Strategic Importance of a Fluorinated Indole Precursor The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a va...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Fluorinated Indole Precursor

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2][3] Among the myriad of functionalized indoles, 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde stands out as a particularly valuable precursor for small molecule drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound, including synthetic protocols and mechanistic insights.

The strategic incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate.[4][5][6][7] Fluorine's high electronegativity and small size can alter the electronic properties of the indole ring and introduce favorable interactions with biological targets.[4] Furthermore, the N-isopropyl group can provide steric bulk, influencing ligand-receptor interactions and potentially improving selectivity.[8] The aldehyde at the 3-position is a versatile chemical handle, readily participating in a wide range of chemical transformations to build molecular complexity and diversity.[9][10][11]

Synthesis of the Precursor: Vilsmeier-Haack Formylation

The most common and efficient method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[12][13][14] This reaction introduces a formyl group (-CHO) onto the electron-rich C3 position of the indole ring.

Reaction Principle

The Vilsmeier-Haack reaction involves the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12] This reagent then attacks the indole ring to form an iminium intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[12]

Experimental Workflow: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow Start Start Reagent_Prep Vilsmeier Reagent Preparation Start->Reagent_Prep Indole_Sol Prepare Indole Solution Start->Indole_Sol Reaction Formylation Reaction Reagent_Prep->Reaction Add to Indole Indole_Sol->Reaction Workup Aqueous Work-up Reaction->Workup Cool & Quench Isolation Isolation & Purification Workup->Isolation Extract/Filter End End Product: Indole-3-carbaldehyde Isolation->End

Caption: Workflow for the Vilsmeier-Haack formylation of indoles.

Detailed Protocol: Synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Materials:

  • 6-Fluoro-1-isopropyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: In a separate flask, dissolve 6-Fluoro-1-isopropyl-1H-indole (1 equivalent) in anhydrous DCM. Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral to slightly basic.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde as a solid.

Application in Small Molecule Synthesis: Building Complexity

The aldehyde functionality at the C3 position of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde serves as a versatile synthetic handle for a variety of chemical transformations, enabling the rapid generation of diverse compound libraries for biological screening.

Key Synthetic Transformations:
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form various amine derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides to generate alkenes.

  • Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

  • Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated systems.

  • Oxidation: Oxidation to the corresponding carboxylic acid, providing another key functional group for further derivatization (e.g., amide coupling).

  • Synthesis of Heterocycles: Condensation with various binucleophiles to construct fused heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, and reaction with aminophenols can lead to the formation of Schiff bases.[15]

Logical Flow of Derivatization

Derivatization_Flow Precursor 6-Fluoro-1-isopropyl-1H- indole-3-carbaldehyde Reductive_Amination Reductive Amination Precursor->Reductive_Amination Wittig Wittig Reaction Precursor->Wittig Aldol Aldol Condensation Precursor->Aldol Oxidation Oxidation Precursor->Oxidation Amines Diverse Amines Reductive_Amination->Amines Alkenes Substituted Alkenes Wittig->Alkenes Beta_Hydroxy β-Hydroxy Carbonyls Aldol->Beta_Hydroxy Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Amides Amide Derivatives Carboxylic_Acid->Amides Amide Coupling

Caption: Synthetic pathways from the precursor aldehyde.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for key transformations starting from 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. These are representative examples and may require optimization for specific substrates.

TransformationReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Reductive AminationAmine, NaBH(OAc)₃1,2-DichloroethaneRoom Temp12-2470-90
Wittig ReactionPhosphonium ylideTHF0 to Room Temp2-660-85
OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂ORoom Temp1-385-95
KnoevenagelMalononitrile, piperidineEthanolReflux4-875-90

Trustworthiness and Validation

Every protocol described is designed to be a self-validating system. Researchers should perform full characterization of the synthesized compounds at each step, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Consistent and reproducible results from these analytical techniques will validate the success of the synthetic protocols.

Conclusion: A Gateway to Novel Therapeutics

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a highly valuable and versatile precursor in the field of small molecule drug discovery. Its strategic combination of a fluorinated indole core, an N-isopropyl group, and a reactive aldehyde handle provides medicinal chemists with a powerful tool to rapidly synthesize diverse libraries of novel compounds. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this key building block in their quest for new and effective therapeutics. The wide range of biological activities associated with indole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscores the potential for discovering groundbreaking drugs from this scaffold.[1][2][9][10]

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  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
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  • MDPI. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. 2024.
  • PubMed Central (PMC). 6-Fluoro-1H-indole-3-carboxylic acid.
  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

Sources

Application

Advanced Synthesis and Characterization of Schiff Base Ligands Derived from 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Introduction and Rationale Indole-based Schiff bases are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antioxidant, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Indole-based Schiff bases are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antioxidant, and enzyme inhibitory properties[1][2]. The starting material, 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (CAS: 887685-49-6; MW: 205.23 g/mol )[3], offers unique structural advantages for ligand design. The fluorine atom at the C6 position enhances metabolic stability and lipophilicity, while the N1-isopropyl group provides steric bulk that can dictate selective binding orientations within target receptor pockets.

The synthesis of Schiff base ligands from this precursor relies on the classic condensation reaction between the C3-carbaldehyde and a primary amine (such as aryl amines or L-amino acids)[4][5]. By carefully controlling the reaction thermodynamics and kinetics, researchers can generate highly pure azomethine (C=N) compounds suitable for downstream biological screening or transition metal complexation[6].

Mechanistic Causality

The formation of the Schiff base is a reversible, acid-catalyzed equilibrium process[7]. Understanding the causality behind the reagent selection is critical for optimizing yields:

  • Solvent Selection (Absolute Ethanol): Water is a byproduct of imine formation. Using absolute (anhydrous) ethanol drives the equilibrium forward by minimizing the hydrolytic cleavage of the newly formed azomethine bond.

  • Catalyst (Glacial Acetic Acid): A catalytic amount of weak acid is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. However, excessive acid must be avoided, as it will protonate the primary amine, rendering it non-nucleophilic[7].

  • Thermal Energy (Reflux): The dehydration of the hemiaminal intermediate into the final imine requires an activation energy that is overcome by refluxing the reaction mixture.

Mechanism A Carbonyl Protonation (Electrophilic Activation) B Nucleophilic Attack (Primary Amine) A->B C Hemiaminal Formation (Tetrahedral Intermediate) B->C D Dehydration (-H2O) (Acid/Heat Driven) C->D E Azomethine (C=N) (Schiff Base Product) D->E

Caption: Mechanistic sequence of acid-catalyzed Schiff base formation via a hemiaminal intermediate.

Experimental Workflow

Workflow Start Reactant Preparation Aldehyde + Amine Condensation Condensation Reaction EtOH, AcOH, Reflux Start->Condensation TLC TLC Monitoring Self-Validation Check Condensation->TLC TLC->Condensation Incomplete Workup Aqueous Work-up Neutralization & Extraction TLC->Workup Complete Purification Purification Recrystallization Workup->Purification

Caption: Experimental workflow for Schiff base synthesis featuring a TLC-based self-validation loop.

Detailed Experimental Protocol

Materials and Reagents
  • 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (1.0 equivalent)[3]

  • Primary Amine (e.g., Aniline, p-Toluidine, or L-Histidine) (1.0 - 1.1 equivalents)[4]

  • Absolute Ethanol (or Methanol for specific amino acid derivatives)[6]

  • Glacial Acetic Acid (Catalytic, 2-3 drops per mmol)[7]

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Reactant Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in 10 mL of absolute ethanol[7].

  • Amine Addition: Slowly add 1.05 mmol of the selected primary amine to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. Secure a reflux condenser to the flask[7].

  • Condensation: Heat the reaction mixture to reflux (approx. 78°C for ethanol) with continuous stirring. Maintain reflux for 4 to 14 hours, depending on the nucleophilicity of the amine[7].

  • Reaction Work-up: Once validated as complete (see Section 5), cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Dissolve the crude residue in 20 mL of ethyl acetate.

  • Neutralization: Wash the organic layer with 15 mL of saturated NaHCO₃ solution to neutralize the acetic acid catalyst, followed by a 15 mL brine wash[7].

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude Schiff base by recrystallization from hot ethanol. If impurities persist, utilize silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient)[7].

Self-Validating Systems

To ensure scientific integrity, the protocol incorporates a tripartite self-validating system so researchers can confirm success at every stage:

  • Visual Validation: The reaction mixture will typically transition from a pale or clear solution to a deep yellow or orange color. This bathochromic shift is a direct result of the extended π-conjugation created by the new azomethine bond[6].

  • Chromatographic Validation (TLC): Monitor the reaction every 2 hours. The disappearance of the starting aldehyde spot (UV active at 254 nm) and the emergence of a new spot confirms conversion[7]. Do not proceed to work-up until the aldehyde spot is fully consumed.

  • Spectroscopic Validation:

    • FT-IR: Confirm the absence of the strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and the appearance of a sharp imine (C=N) stretch between 1600–1630 cm⁻¹[1].

    • ¹H NMR: The definitive proof of success is the disappearance of the aldehyde proton signal (~9.8–10.2 ppm) and the emergence of the characteristic imine (-CH=N-) proton signal in the range of δ 8.25–8.85 ppm[2].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and spectroscopic markers for various amine derivatives synthesized via this protocol.

Primary AmineSolventCatalystReaction Time (h)Expected Yield (%)Imine ¹H-NMR (δ ppm)
AnilineEthanolAcOH4 - 675 - 858.40 - 8.60
p-ToluidineEthanolAcOH4 - 578 - 888.35 - 8.55
4-NitroanilineEthanolAcOH10 - 1460 - 708.65 - 8.85
L-HistidineMethanolKOH/AcOH*6 - 865 - 758.50 - 8.80

*Note: Amino acid condensations may require initial basic conditions (e.g., KOH) to liberate the free amine, followed by mild acid catalysis or specific solvent systems like methanol[5][6].

References

  • Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. Benchchem.
  • Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ResearchGate.
  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors. MDPI.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
  • Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Taylor & Francis.
  • Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand. Arabian Journal of Chemistry.
  • 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. ChemScene.

Sources

Method

In vitro assay protocols utilizing 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde derivatives

An Application Guide to the In Vitro Pharmacological Profiling of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde Derivatives Abstract The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, se...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Pharmacological Profiling of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde Derivatives

Abstract

The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a key precursor for a multitude of bioactive compounds with therapeutic potential in oncology, inflammation, and infectious diseases.[1] Natural variants, such as Indole-3-carbaldehyde (I3A) derived from tryptophan metabolism by gut microbiota, are known agonists of the Aryl Hydrocarbon Receptor (AhR), modulating immune responses.[2][3] This guide provides a strategic framework and detailed protocols for the initial in vitro characterization of a novel synthetic series: 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde derivatives. We present a logical, tiered approach, beginning with foundational cytotoxicity assessment, progressing to target-class screening against protein kinases, and culminating in mechanistic studies involving G-Protein Coupled Receptor (GPCR) functional responses and direct receptor binding assays. The methodologies herein are designed to be robust and self-validating, enabling researchers to build a comprehensive pharmacological profile and identify promising lead candidates for further development.

Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity

Expert Rationale: Before investigating specific molecular targets, it is imperative to determine the inherent cytotoxicity of a new compound series. This foundational data is critical for interpreting results from subsequent functional assays. A compound that appears to inhibit a signaling pathway might simply be inducing cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[4][5] The assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[6]

Experimental Workflow: Cytotoxicity Profiling

G cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Compound Treatment & Incubation cluster_2 Phase 3: Assay & Readout cluster_3 Phase 4: Data Analysis A Seed Cells in 96-Well Plate B Incubate (24h) for Adherence A->B C Prepare Serial Dilutions of Test Compound B->C D Treat Cells with Compound Dilutions C->D Add to cells E Incubate for Desired Exposure Time (e.g., 48h, 72h) D->E F Add MTT Reagent to each well E->F G Incubate (2-4h) for Formazan Formation F->G H Add Solubilization Buffer G->H I Incubate Overnight to Dissolve Crystals H->I J Read Absorbance (570 nm) I->J K Calculate % Viability vs. Vehicle Control J->K L Plot Dose-Response Curve K->L M Calculate IC50 Value L->M

Caption: Workflow for MTT-based cell viability and cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

This protocol is optimized for adherent cells in a 96-well format but can be adapted.

1. Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[7] Sterilize the solution using a 0.2 µm filter and store it at 4°C, protected from light.[8]

  • Solubilization Buffer: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. Gentle heating may be required to fully dissolve the SDS.

2. Cell Seeding:

  • Harvest and count cells, ensuring they are in the logarithmic growth phase.

  • Seed cells into a clear, flat-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

3. Compound Treatment:

  • Prepare a 2X concentrated serial dilution series of the 6-fluoro-1-isopropyl-1H-indole-3-carbaldehyde derivatives in culture medium. Start from a high concentration (e.g., 200 µM) and perform 1:3 or 1:5 dilutions.

  • Include "vehicle control" wells containing the same final concentration of the compound solvent (e.g., 0.1% DMSO) and "untreated control" wells with medium only.

  • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.

  • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

4. MTT Assay and Measurement:

  • After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[4]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.[8]

  • Add 100 µL of Solubilization Buffer to each well.[4]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid dissolution.[6] For complete solubilization, allow the plate to stand overnight in the incubator.[4]

  • Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is common) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]

5. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to fit the data and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[9][10][11]

Data Presentation: Example Cytotoxicity Data
Compound IDCell LineIncubation Time (h)IC50 (µM) [95% CI]
F-IND-001HeLa4825.4 [22.1 - 29.2]
F-IND-002A54948> 100
F-IND-003HeLa488.9 [7.5 - 10.6]
F-IND-003A5494815.2 [13.0 - 17.8]

Part 2: Target-Based Screening - Protein Kinase Inhibition

Expert Rationale: The indole scaffold is a common feature in many approved protein kinase inhibitors, making this target class a high-priority for investigation. Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, playing a central role in cellular signaling.[12] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. An in vitro kinase assay directly measures the ability of a compound to inhibit this phosphotransferase activity.[12][13]

Protocol 2: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a universal, non-radioactive method that quantifies the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

1. Reagents and Setup:

  • Recombinant Kinase of interest (e.g., SRC, EGFR, BRAF).

  • Specific substrate for the chosen kinase.

  • Kinase Assay Buffer (typically contains Tris-HCl, MgCl₂, DTT).

  • ATP at a concentration near the Kₘ for the specific kinase.

  • Test Compounds: 10-point, 3-fold serial dilutions in 100% DMSO.

  • ATP-detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • White, opaque 384-well assay plates (for luminescence).

2. Assay Procedure:

  • Prepare the kinase reaction mixture by combining the kinase, substrate, and assay buffer.

  • Dispense a small volume (e.g., 2.5 µL) of the kinase reaction mixture into the wells of the 384-well plate.

  • Add a very small volume (e.g., 25 nL) of the serially diluted compounds from the DMSO plate using an acoustic dispenser or pin tool.

  • Include controls: "High activity" (vehicle, e.g., DMSO) and "No activity" (no kinase or a known potent inhibitor).

  • Prepare the ATP/Buffer solution and add it to the wells (e.g., 2.5 µL) to start the reaction.

  • Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the ATP-detection reagent (e.g., 5 µL). This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.[14]

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Normalize the data using the high and low controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Plot % Inhibition against the log of the compound concentration and fit the data using non-linear regression to determine the IC50 value.[15]

Data Presentation: Example Kinase Selectivity Panel
Compound IDKinase TargetIC50 (nM)
F-IND-003 SRC85
LCK150
EGFR2,500
BRAF> 10,000
CDK28,700

Part 3: Elucidating Mechanism of Action

Expert Rationale: Once a compound's cytotoxic and potential target-based activities are known, the next step is to probe its mechanism of action more deeply. Given the known biology of the parent indole-3-carbaldehyde scaffold, interrogating GPCRs and the Aryl Hydrocarbon Receptor (AhR) are logical next steps.

Section 3A: GPCR Functional Activity

GPCRs are a major class of drug targets that modulate intracellular levels of second messengers, most commonly cyclic AMP (cAMP).[16] Agonists of Gαs-coupled receptors increase cAMP, while agonists of Gαi-coupled receptors decrease forskolin-stimulated cAMP levels.[17] Luminescence- or FRET-based biosensor assays provide a sensitive, non-lytic method to measure these changes in living cells.[18][19]

Signaling Pathway: GPCR-cAMP Modulation

G cluster_Gs Stimulatory Pathway (Gαs) cluster_Gi Inhibitory Pathway (Gαi) Agonist_s Agonist (e.g., Isoproterenol) GPCR_s Gαs-Coupled Receptor (e.g., β-Adrenergic) Agonist_s->GPCR_s AC_s Adenylate Cyclase GPCR_s->AC_s + cAMP_s cAMP AC_s->cAMP_s ATP_s ATP ATP_s->AC_s PKA_s Protein Kinase A (PKA) cAMP_s->PKA_s Activates Agonist_i Agonist (e.g., Cannabinoid) GPCR_i Gαi-Coupled Receptor (e.g., CB1) Agonist_i->GPCR_i AC_i Adenylate Cyclase GPCR_i->AC_i - cAMP_i cAMP AC_i->cAMP_i ATP_i ATP ATP_i->AC_i PKA_i Protein Kinase A (PKA) cAMP_i->PKA_i Activates Forskolin Forskolin Forskolin->AC_i + Downstream Phosphorylation Events PKA_s->Downstream Cellular Response Downstream_i Phosphorylation Events PKA_i->Downstream_i Cellular Response

Caption: Opposing regulation of cAMP by Gαs and Gαi coupled GPCRs.

Protocol 3: Live-Cell Biosensor Assay for cAMP

This protocol uses a luminescent biosensor genetically encoded into cells.

1. Cell Preparation:

  • Use a cell line stably expressing the GPCR of interest and a cAMP biosensor (e.g., GloSensor™).[16][19]

  • Harvest cells and resuspend them in a CO₂-independent medium containing the biosensor substrate (e.g., GloSensor™ cAMP Reagent).

  • Incubate for 2 hours at room temperature to allow substrate equilibration.

2. Agonist Mode Assay (for Gαs-coupled receptors):

  • Dispense the cell suspension into a white, opaque 384-well plate.

  • Add serially diluted test compounds.

  • Read the baseline luminescence for 5-10 minutes.

  • Add a known agonist as a positive control.

  • Read kinetic luminescence for 30-60 minutes. An increase in signal indicates cAMP production.

3. Antagonist Mode Assay (for Gαi-coupled receptors):

  • Dispense the cell suspension into the plate.

  • Add serially diluted test compounds and incubate for 10-15 minutes.

  • Add a known Gαi agonist (e.g., WIN 55,212-2 for CB1) to all wells except the negative control.[18]

  • After 10 minutes, stimulate the cells with an EC₈₀ concentration of forskolin to raise basal cAMP levels.

  • Read luminescence. An antagonist will reverse the agonist-induced decrease in signal.

4. Data Analysis:

  • For agonist mode, plot the change in luminescence against log(concentration) to determine the EC50 (Effective Concentration 50%).

  • For antagonist mode, plot the reversal of inhibition against log(concentration) to determine the IC50.

Section 3B: Receptor Binding Affinity

Expert Rationale: A functional response does not prove direct binding to the receptor. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a target receptor.[20] The assay measures the ability of an unlabeled test compound to displace a radioactive ligand ("radioligand") that is known to bind to the target with high affinity and specificity.[21]

Protocol 4: Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Use cell membranes prepared from a cell line overexpressing the target receptor (e.g., AhR, Sigma-1 Receptor).

  • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

2. Assay Procedure (96-well format):

  • The final assay volume is 250 µL.[22]

  • To each well of a 96-well plate, add:

    • 50 µL of test compound at various concentrations.

    • 50 µL of buffer for "total binding" wells or a high concentration of a known unlabeled ligand for "non-specific binding" (NSB) wells.

    • 50 µL of radioligand (e.g., [³H]-(+)-pentazocine for Sigma-1 receptors) at a fixed concentration, typically near its Kd value.[23]

    • 150 µL of the membrane preparation (containing 3-20 µg of protein).[22]

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[22]

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.[20][22]

  • Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filter mat and measure the trapped radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log(concentration) of the test compound.

  • Fit the data with non-linear regression to determine the IC50.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Summary Pharmacological Profile
Compound IDAssay TypeTargetResult
F-IND-003 CytotoxicityHeLa CellsIC50 = 8.9 µM
Kinase ScreenSRCIC50 = 85 nM
GPCR FunctionalCB1 ReceptorIC50 = 1.2 µM (Antagonist)
Receptor BindingSigma-1 ReceptorKi = 450 nM

References

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • MTT Cell Viability & Proliferation Assay. ScienCell. [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • In vitro NLK Kinase Assay. (2018). MethodsX, 5, 638-643. [Link]

  • Drug dose-response data analysis. (2021, January 6). Towards Data Science. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. [Link]

  • Quality by Design for Preclinical In Vitro Assay Development. (2022). Statistical Biopharmaceutical Research, 14(1), 1-14. [Link]

  • Essentials of In Vitro Assay Development. (2021, August 17). Kosheeka. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2014). Purinergic Signalling, 10(2), 253-264. [Link]

  • Dose-Response Curve Fitting Python: Hill Equation, EC50/IC50 with Confidence Intervals. (n.d.). APLoS. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoveRx. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Dose-Response Curve Analysis. (2018, April 10). RPubs. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology, 75, 1.28.1-1.28.21. [Link]

  • Radioligand Binding Assays and Their Analysis. (2012). Methods in Molecular Biology, 897, 111-128. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2019). Society of Toxicology. [Link]

  • How Do I Estimate the IC50 and EC50? (n.d.). GraphPad. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2015). Plant Physiology, 169(3), 1771-1785. [Link]

  • The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. (2023). Metabolites, 13(5), 606. [Link]

  • Graphviz tutorial. (2021, January 14). YouTube. [Link]

  • DOT Language. (2024, September 28). Graphviz. [Link]

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. (2024). Antioxidants, 13(9), 1145. [Link]

  • Drawing graphs with dot. (2015, January 5). Graphviz. [Link]

  • Building diagrams using graphviz. (2021, March 26). Chad's Blog. [Link]

  • 笔记:使用DOT语言制作流程图. (n.d.). Zhijian Lai. [Link]

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Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling for the Functionalization of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde Scaffolds

An In-Depth Technical Guide Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] The strategic incorpo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] The strategic incorporation of fluorine into this privileged structure has become a powerful tactic for drug designers to fine-tune molecular properties. Fluorine's unique characteristics—small size, high electronegativity, and the strength of the C-F bond—can profoundly enhance metabolic stability, modulate pKa, and improve receptor binding affinity.[3][4] This guide focuses on 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, a versatile building block for drug discovery programs. The N-isopropyl group provides steric bulk and prevents unwanted N-H reactivity, while the C3-carbaldehyde serves as a synthetic handle for further derivatization.[5][6]

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[7][8] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on applying key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Heck—to functionalize the 6-fluoro-1-isopropyl-1H-indole-3-carbaldehyde core. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into overcoming common challenges.

For the purpose of these protocols, we will presume the use of a halogenated precursor, such as 4-Bromo-6-fluoro-1-isopropyl-1H-indole-3-carbaldehyde , as the starting material. The presence of a halide (or triflate) at a specific position (e.g., C2, C4, C5, or C7) is the standard and most reliable approach for achieving high-yield cross-coupling outcomes.

Section 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for creating biaryl and vinyl-aryl structures due to its mild conditions, commercial availability of reagents, and tolerance of a vast array of functional groups.[9][10]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

Suzuki_Mechanism pd0 L₂Pd(0) oa_complex Ar-Pd(II)(X)-L₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)-L₂ oa_complex->transmetalation_complex Transmetalation center oa_complex->center Ar-X transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product center->transmetalation_complex [R-B(OH)₃]⁻ base_node [R-B(OH)₃]⁻ base_in R-B(OH)₂ + Base base_in->base_node

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Causality: Experimental Choices
  • Catalyst & Ligand Selection: The choice of palladium source and ligand is critical. For electron-rich indole systems, ligands that are both electron-rich and bulky, such as those based on biaryl phosphines (e.g., SPhos, XPhos) or ferrocene (e.g., dppf), are often superior.[9] They promote the oxidative addition step and stabilize the active Pd(0) species. A catalyst like PdCl₂(dppf) is an excellent starting point as it's an air-stable precatalyst that is efficiently reduced in situ.

  • Base Selection: The base plays multiple roles: it activates the boronic acid to form a more nucleophilic boronate complex and neutralizes the halide byproduct.[9] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. Cs₂CO₃ is more soluble and basic, often accelerating the reaction, but is more expensive. A finely ground, anhydrous base is crucial to ensure reproducibility.

  • Solvent System: A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane, DME, or THF are used to dissolve the organic substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11] A degassed solvent system is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-6-fluoro-1-isopropyl-1H-indole-3-carbaldehyde

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-6-fluoro-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq.), the arylboronic acid (1.3 eq.), and finely powdered K₂CO₃ (2.5 eq.).

  • Catalyst Addition: Add PdCl₂(dppf) (0.03 eq., 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Couplings
Coupling PartnerPd Catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
Phenylboronic acidPdCl₂(dppf) (3)K₂CO₃906~85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃854~90-98
3-Pyridinylboronic acidPd₂(dba)₃ (2) + SPhos (4)K₃PO₄10012~70-85
2-Thiopheneboronic acidPdCl₂(dppf) (3)K₂CO₃908~80-90

Yields are estimates and will vary based on specific conditions and scale.

Troubleshooting
  • Low or No Conversion: Ensure reagents are pure and solvents are anhydrous and thoroughly degassed. Increase catalyst loading or temperature. Consider a more active ligand/base combination (e.g., a biarylphosphine ligand with K₃PO₄).

  • Dehalogenation: The starting material is reduced to the debrominated indole. This often occurs if the reaction is run too long, at too high a temperature, or if there are protic impurities. Ensure a strictly anaerobic environment.[12]

  • Protodeboronation: The boronic acid is converted to the corresponding arene. This is promoted by excess water or base. Use anhydrous base and the recommended solvent ratio.

Section 2: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes.[13][14] These products are valuable intermediates for constructing more complex molecules, including heterocycles and conjugated systems.

Mechanistic Overview

The reaction typically involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki reaction and a copper cycle. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile for the transmetalation step with the Pd(II) intermediate. A major side reaction is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling).[15]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) oa_complex Ar-Pd(II)(X)-L₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(C≡CR)-L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-C≡CR transmetalation_complex->product cu_x Cu(I)-X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Deprotonation (Base) cu_acetylide->oa_complex cu_acetylide->cu_x ar_x Ar-X ar_x->oa_complex alkyne H-C≡CR alkyne->cu_x

Caption: Interconnected catalytic cycles in the copper-catalyzed Sonogashira reaction.

Expertise & Causality: Experimental Choices
  • The Copper Question: Copper(I) iodide (CuI) is the classic co-catalyst. It dramatically accelerates the reaction by forming the copper acetylide. However, it also promotes the formation of diynes via homocoupling, especially in the presence of oxygen.[15] For clean reactions, rigorous deoxygenation is paramount.

  • Copper-Free Protocols: To avoid homocoupling, copper-free conditions have been developed.[16] These often require a stronger base (e.g., piperidine, DBU) and sometimes higher temperatures or catalyst loadings, but can provide cleaner product profiles.

  • Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. It serves to deprotonate the alkyne and neutralize the HX byproduct. It can often be used as the solvent or co-solvent with THF or DMF.

Detailed Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

Materials:

  • 4-Bromo-6-fluoro-1-isopropyl-1H-indole-3-carbaldehyde

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reagent Preparation: To a dry Schlenk flask, add 4-Bromo-6-fluoro-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq., 2 mol%), and CuI (0.04 eq., 4 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with Argon or Nitrogen (repeat 3x).

  • Solvent and Reagent Addition: Add anhydrous THF and Et₃N (2:1 ratio) via syringe. The solution should be thoroughly degassed by bubbling Argon through it for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-8 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Data Summary: Representative Sonogashira Couplings
Alkyne PartnerCatalyst System (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N/THF254~90-97
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N/THF252~95-99
1-HexynePd(PPh₃)₄ (3) / CuI (5)DIPEA/DMF406~80-90
Propargyl alcoholPdCl₂(dppf) (2) / CuI (4)Et₃N/THF508~75-85

Yields are estimates and will vary based on specific conditions and scale.

Troubleshooting
  • Significant Homocoupling: This is the most common side reaction. Ensure the reaction is strictly anaerobic. Use freshly purified, high-quality CuI. Alternatively, switch to a copper-free protocol.

  • Stalled Reaction: The catalyst may have been deactivated. Ensure solvents are anhydrous. If the alkyne is particularly acidic, it might require a stronger base.

Section 3: Heck-Mizoroki Reaction: C-C Bonds from Alkenes

The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[17][18] It is a powerful method for C-C bond formation and vinylation of aryl halides.

Mechanistic Overview

The cycle begins with the oxidative addition of the aryl halide to Pd(0). The resulting Pd(II) complex coordinates to the alkene (migratory insertion), forming a new alkyl-palladium intermediate. The final step is a syn-β-hydride elimination, which releases the product alkene and forms a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species, completing the cycle.

Heck_Mechanism pd0 L₂Pd(0) oa_complex Ar-Pd(II)(X)-L₂ pd0->oa_complex Oxidative Addition oa_complex->pd0 Ar-X insertion_complex R-CH₂-CH(Ar)-Pd(II)-L₂ oa_complex->insertion_complex Migratory Insertion oa_complex->insertion_complex H₂C=CHR hydride_complex L₂Pd(II)(H)X insertion_complex->hydride_complex β-Hydride Elimination product Ar-CH=CH-R insertion_complex->product hydride_complex->pd0 Base

Caption: The catalytic cycle of the Heck-Mizoroki cross-coupling reaction.

Expertise & Causality: Experimental Choices
  • Regioselectivity: For unsymmetrical alkenes like styrene or acrylates, the aryl group typically adds to the less substituted carbon of the double bond (the β-carbon for acrylates) due to steric and electronic factors.[19]

  • Catalyst and Ligands: Simple palladium sources like Pd(OAc)₂ are often effective. For less reactive aryl bromides, phosphine ligands are necessary. Bulky, electron-rich phosphines can accelerate the reaction.

  • Base and Solvent: An inorganic base like K₂CO₃ or an organic base like Et₃N is required to neutralize the HX produced. High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly used to ensure the solubility of all components at the required high temperatures.

Detailed Experimental Protocol: Heck Reaction

Materials:

  • 4-Bromo-6-fluoro-1-isopropyl-1H-indole-3-carbaldehyde

  • Alkene (e.g., n-Butyl acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reagent Preparation: To a dry Schlenk tube, add 4-Bromo-6-fluoro-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq.), Pd(OAc)₂ (0.02 eq., 2 mol%), and P(o-tol)₃ (0.04 eq., 4 mol%).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon or Nitrogen (repeat 3x).

  • Solvent and Reagent Addition: Add anhydrous DMF, anhydrous Et₃N (1.5 eq.), and the alkene (1.5 eq.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water and diethyl ether. Separate the layers and extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary: Representative Heck Reactions
Alkene PartnerPd Catalyst (mol%)Ligand (mol%)Temp (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)11016~75-85
StyrenePd(OAc)₂ (2)PPh₃ (4)12024~70-80
AcrylonitrilePdCl₂(PPh₃)₂ (3)-10012~65-75

Yields are estimates and will vary based on specific conditions and scale.

Troubleshooting
  • Low Yield: High temperatures are often required. Ensure the solvent is anhydrous, as water can interfere. Consider a different ligand or a phase-transfer catalyst (e.g., TBAB) to improve reaction rates.

  • Isomerization of Product: The double bond in the product can sometimes isomerize. This can be minimized by running the reaction for the shortest possible time and at the lowest effective temperature.

  • Formation of Palladium Black: Precipitation of Pd(0) indicates catalyst decomposition. A ligand is usually required to stabilize the catalyst, especially at high temperatures.

References

  • BenchChem. (2025). The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Li, P., et al. (2022). Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. Organic Letters, 24(11), 2143–2148. [Link]

  • Isanbor, C., & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 735-756. [Link]

  • Zheng, C., et al. (2015). Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand. Angewandte Chemie International Edition, 54(44), 13044-13048. [Link]

  • Sharma, P., & Rohilla, S. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(9), 1018. [Link]

  • Li, B., et al. (2020). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Molecules, 25(5), 1234. [Link]

  • Shafiei, M., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(28), 17096-17117. [Link]

  • Boyd, S., et al. (2020). Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds. Organic Letters, 22(1), 223-227. [Link]

  • Various Authors. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Request PDF. [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(50), 12759-12773. [Link]

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 34567-34603. [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 323-344. [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Unknown Author. (n.d.). Synthesis and characterization of some novel derivatives of 6-fluoro-3-[3-(4-fluorophenyl). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Gfeller, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]

  • Unknown Author. (n.d.). Synthesis of functionalized heterocycles via palladium catalyzed cross-coupling reactions. RosDok. [Link]

  • Le-Houx, J., et al. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry, 12, 1828–1837. [Link]

  • Wang, Z., et al. (2019). A general asymmetric copper-catalysed Sonogashira C(sp3)-C(sp) coupling. Nature Chemistry, 11(12), 1104-1112. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • Wu, Y., et al. (2017). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 8(2), 1084-1091. [Link]

  • Unknown Author. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. PMC. [Link]

  • Jin, M.-J., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660. [Link]

  • Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. [Link]

  • Wang, D., et al. (2013). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. RSC Advances, 3(24), 9193-9197. [Link]

  • Unknown Author. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Various Authors. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). ResearchGate. [Link]

  • Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3330. [Link]

  • Unknown Author. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Various Authors. (n.d.). Suzuki–Miyaura coupling for general synthesis of dehydrocoelenterazine applicable for 6-position analogs directing toward bioluminescence studies. Request PDF. [Link]applicable_for_6-position_analogs_directing_toward_bioluminescence_studies)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Product Yield in the Synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Welcome to the technical support resource for the synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Fluorinated indole scaffolds are of significant interest in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental steps to help you optimize your reaction yields and purity.

Synthetic Strategy Overview

The most reliable and scalable synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is achieved through a two-step process. The first step involves the N-alkylation of the commercially available 6-fluoro-1H-indole with an isopropyl group. The second, and more critical, step is the C3-formylation of the resulting N-substituted indole using the Vilsmeier-Haack reaction.[3][4] This reaction introduces the aldehyde functionality at the electron-rich C3 position of the indole ring, which is a common and highly effective method for this class of compounds.[5]

The overall workflow is depicted below:

G cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Vilsmeier Reagent Formation S1 6-Fluoro-1H-indole P1 6-Fluoro-1-isopropyl-1H-indole S1->P1 Alkylation R1 Base (e.g., NaH) Isopropyl Halide Anhydrous Solvent (e.g., DMF) P1_input 6-Fluoro-1-isopropyl-1H-indole P1->P1_input Precursor DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR POCl3 POCl₃ POCl3->VR P2_intermediate Iminium Salt Intermediate P1_input->P2_intermediate Electrophilic Attack P3_final 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde P2_intermediate->P3_final Aqueous Hydrolysis

Caption: Overall synthetic workflow for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the probable cause and a validated solution.

Category 1: Synthesis of the Precursor (6-Fluoro-1-isopropyl-1H-indole)

Q1: What are the standard reaction conditions for the N-isopropylation of 6-fluoro-1H-indole?

A1: The N-isopropylation is a standard nucleophilic substitution reaction. The indole nitrogen is first deprotonated by a suitable base to form the highly nucleophilic indolide anion, which then attacks the isopropyl electrophile.

  • Recommended Protocol: Dissolve 6-fluoro-1H-indole in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise. After hydrogen evolution ceases (typically 30-60 minutes), add 2-iodopropane or 2-bromopropane dropwise and allow the reaction to warm to room temperature. Monitor by TLC until the starting material is consumed.

Q2: My N-isopropylation reaction is sluggish and gives a low yield. What factors should I investigate?

A2: Several factors can lead to an incomplete or low-yielding N-alkylation reaction.

  • Insufficient Deprotonation: The pKa of the indole N-H is ~17. A sufficiently strong base is required for complete deprotonation. While weaker bases like potassium carbonate can be used, they often require higher temperatures and longer reaction times.[6] For a robust and efficient reaction, NaH is superior.

  • Moisture Contamination: Sodium hydride reacts violently with water. Ensure all glassware is flame-dried and solvents are anhydrous. Moisture will quench the base and the indolide anion, halting the reaction.

  • Purity of Reagents: The 6-fluoro-1H-indole starting material should be pure. Impurities can interfere with the reaction. The isopropyl halide should be free of degradation products.

  • Reaction Temperature: While the initial deprotonation is performed at 0 °C for safety, the subsequent alkylation may require gentle heating (40-50 °C) to proceed at a reasonable rate, especially if using 2-bromopropane instead of the more reactive 2-iodopropane.

Category 2: Vilsmeier-Haack Formylation

Q3: My Vilsmeier-Haack formylation yield is consistently below 50%. What are the critical parameters to optimize?

A3: Low yield is the most common issue in this step. The Vilsmeier-Haack reaction is highly sensitive to stoichiometry, temperature, and moisture.[3]

  • Vilsmeier Reagent Formation & Stoichiometry: The electrophilic Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and DMF.[5] It is crucial to form this reagent in situ under anhydrous conditions. Slowly add POCl₃ (typically 1.1 to 1.5 equivalents) to chilled, anhydrous DMF. An incorrect ratio or addition at high temperature can lead to reagent decomposition.

  • Reaction Temperature Control: The initial addition of the indole substrate to the Vilsmeier reagent should be done at a low temperature (0-10 °C) to control the initial exothermic reaction.[3] Afterward, the reaction mixture typically requires heating to drive it to completion. For many indoles, this temperature is between 85-95 °C.[3] Insufficient heating will result in an incomplete reaction, while excessive temperatures can lead to polymerization and charring.

  • Moisture: The Vilsmeier reagent and the intermediate iminium salt are both highly susceptible to hydrolysis. Strict anhydrous conditions are mandatory until the final aqueous work-up.

  • Substrate Purity: Ensure the 6-fluoro-1-isopropyl-1H-indole precursor is pure and free of any residual base from the previous step.

Q4: My reaction mixture turned black and formed a tar-like substance upon heating. What caused this decomposition?

A4: This is a classic sign of thermal decomposition. Indoles, while aromatic, can be sensitive to strongly acidic and high-temperature conditions. The Vilsmeier-Haack medium is highly acidic. If the temperature is raised too quickly or exceeds the optimal range (e.g., >100-110 °C), uncontrolled polymerization and degradation of the indole ring can occur. Always use a controlled heating source like an oil bath and monitor the internal reaction temperature.

Q5: Are there any milder alternatives to the traditional POCl₃/DMF system?

A5: Yes, for sensitive substrates, alternative methods have been developed. Recently, catalytic versions of the Vilsmeier-Haack reaction have been reported.[7][8] These methods use a phosphine oxide catalyst cycle and avoid the use of stoichiometric, corrosive POCl₃, allowing the reaction to proceed under milder conditions.[7][8] While these methods are promising, the classic POCl₃/DMF system remains the most common and scalable approach for robust substrates like N-alkylated indoles.

Category 3: Work-up and Purification

Q6: The aqueous work-up is highly exothermic and difficult to manage on a larger scale. Are there safer ways to perform the hydrolysis and neutralization?

A6: Absolutely. The work-up involves quenching the reactive mixture and neutralizing a significant amount of acid.

  • Quenching: The recommended procedure is to cool the reaction vessel to room temperature and then pour the mixture slowly onto a large excess of crushed ice with vigorous stirring.[3] This method effectively dissipates the heat from the hydrolysis of the intermediate and any unreacted POCl₃. Never add water or ice directly to the hot reaction mixture.

  • Neutralization: The subsequent neutralization with a base (e.g., saturated sodium carbonate or sodium hydroxide solution) is also very exothermic.[3] This step should be performed in an ice bath, adding the base solution slowly to maintain control of the temperature. The product often precipitates during neutralization as the pH becomes alkaline.[3]

Q7: My crude product is a sticky solid or oil that is difficult to handle. What is the best purification strategy?

A7: The physical state of the crude product can vary.

  • If a Solid Precipitates: If a solid forms upon neutralization, it can be collected by vacuum filtration and washed thoroughly with cold water to remove inorganic salts.[3] This crude solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • If an Oil Forms: If the product does not solidify, it must be extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.[3] After washing the combined organic layers with brine and drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The resulting crude oil or residue should be purified by flash column chromatography on silica gel. A gradient elution with ethyl acetate in hexanes is typically effective.

Optimized Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-1-isopropyl-1H-indole
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents: Add 6-fluoro-1H-indole (1.0 eq) and anhydrous DMF to the flask. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise over 15 minutes. Stir the mixture at 0 °C for 1 hour.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to yield the product as a clear oil or low-melting solid.

Protocol 2: Synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde
  • Vilsmeier Reagent Preparation: In a separate flame-dried, three-neck flask under nitrogen, add anhydrous DMF and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the internal temperature remains below 10 °C.[3] Stir for 30 minutes at 0 °C.

  • Formylation: Dissolve 6-fluoro-1-isopropyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain this temperature for 5-8 hours.[3][9] Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and pour it slowly into a large beaker of crushed ice with vigorous stirring.[3]

  • Neutralization & Isolation: Cool the aqueous mixture in an ice bath and slowly add a saturated solution of sodium carbonate until the pH is >8. Collect the precipitated solid by vacuum filtration, wash with cold water, and air-dry.[3]

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Data Summary

The Vilsmeier-Haack reaction conditions can be adapted for various indole derivatives. The following table provides a reference for typical conditions and expected yields.

Indole DerivativeTemperature (°C)Time (h)Yield (%)Reference
Indole0 to 85696[3]
4-Methylindole0 to 85890[3]
6-Methylindole0 to 90989[3]
6-Bromo-1H-indole85593[9]

References

  • A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde. (2025). Benchchem.
  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). The Journal of Organic Chemistry. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). Royal Society of Chemistry. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2021). ResearchGate. [Link]

  • Synthesis and characterization of some novel derivatives of 6-fluoro-3-[3-(4-fluorophenyl)-1-isoproplyl indol-2-yl) allyl] piperidine-4-benzisoxazoles. (2008). TSI Journals. [Link]

  • Optimization of the reaction conditions. (N.D.). ResearchGate. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2013). SCIRP. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. [Link]

  • Vilsmeier-Haack Reaction. (N.D.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Formylation. (N.D.). SynArchive. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (2012).
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. [Link]

  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2014). SCIRP. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2022). ChemRxiv. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). MDPI. [Link]

Sources

Optimization

Resolving DMSO solubility issues for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in biological assays

Welcome to the technical support center for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for so...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during biological assays. Here, we combine fundamental physicochemical principles with practical, field-proven strategies to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde and how do they impact its solubility?
  • Indole-3-carbaldehyde Core: This is a hydrophobic aromatic structure.[1][2]

  • 6-Fluoro Substitution: The fluorine atom is highly electronegative and can participate in hydrogen bonding, but its primary effect on a molecule of this nature is often an increase in hydrophobicity and melting point.

  • 1-Isopropyl Substitution: The isopropyl group is a bulky, nonpolar alkyl group that will substantially increase the lipophilicity (hydrophobicity) of the molecule, further reducing its aqueous solubility.

Therefore, it is anticipated that 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde will be a hydrophobic, crystalline solid with very low water solubility, making Dimethyl Sulfoxide (DMSO) a common and necessary solvent for creating stock solutions for use in biological assays.[3]

Q2: I've dissolved my 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening?

A2: This phenomenon, often termed "crashing out" or "solvent shock," is a frequent challenge when working with hydrophobic compounds.[4] While your compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock solution is diluted into an aqueous environment like cell culture media or buffer.[5][6]

The primary reason for this is the drastic change in the solvent environment. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][7] However, when you introduce this DMSO solution into your aqueous assay medium, the DMSO molecules rapidly disperse and interact with water molecules, effectively rendering them unable to keep your hydrophobic compound in solution.[5] The compound is then forced out of the solution, leading to the formation of a visible precipitate.[4] This can lead to inaccurate and unreliable results in your assay.[8]

Troubleshooting Guide: Resolving Precipitation

Initial Steps: Optimizing Your Stock Solution and Dilution Protocol

Before exploring more complex solutions, it's crucial to ensure your basic handling procedures are optimized.

1. Preparing a High-Quality Stock Solution:

The first step to reproducible experiments is a well-prepared stock solution.

  • Purity Matters: Ensure you are using a high-purity batch of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. Impurities can act as nucleation sites, promoting precipitation.[9][10]

  • Accurate Weighing and Calculation: Use a calibrated analytical balance and volumetric flasks for accurate concentration determination.[11]

  • Complete Dissolution: Ensure the compound is fully dissolved in DMSO. This can be aided by gentle warming (do not exceed 37°C to avoid degradation) and vortexing or sonication.[4][12]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

StepActionRationale
1 Calculate the required mass of the compound. The molecular weight of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is approximately 219.25 g/mol . For 1 mL of a 10 mM stock, you will need 2.19 mg.Accurate calculation is fundamental for achieving the desired concentration.[13][14]
2 Weigh the compound using a calibrated analytical balance.Precision in weighing ensures the accuracy of the final stock concentration.[11]
3 Transfer the weighed compound to a sterile, appropriate-sized glass vial.Prevents contamination and ensures compatibility with the solvent.
4 Add the calculated volume of high-purity, anhydrous DMSO.Anhydrous DMSO prevents the introduction of water which can lower the solubility of hydrophobic compounds.[15]
5 Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.Ensures a homogenous stock solution. Incomplete dissolution is a primary source of error.[4]
6 Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[13]

2. Optimizing the Dilution Strategy:

How you dilute your stock solution into the aqueous medium is critical.

  • Minimize the DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it's best to keep it as low as possible (ideally ≤ 0.1%).[16][17] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]

  • Serial Dilutions in DMSO: If you need to test a range of concentrations, perform serial dilutions in 100% DMSO before adding to the aqueous medium.[6]

  • Gradual Dilution: Avoid large, single-step dilutions. A gradual dilution of the DMSO stock into the aqueous medium can sometimes prevent precipitation.[12]

  • Direct Addition and Mixing: Add the DMSO stock directly to the final volume of media and mix immediately and thoroughly.[6]

Advanced Troubleshooting Workflow

If precipitation persists after optimizing your initial procedures, follow this decision-making workflow.

Solubility_Troubleshooting start Precipitation Observed in Aqueous Medium check_protocol Step 1: Review Protocol - Is stock solution fully dissolved? - Is final DMSO % too high? - Was dilution too rapid? start->check_protocol warm_media Step 2: Gentle Warming - Warm aqueous medium to 37°C before adding compound. check_protocol->warm_media Protocol Optimized, Precipitation Persists success Solution Stable Experiment Proceeds check_protocol->success Issue Resolved serum_effect Step 3: Assess Serum - Does your medium contain serum? - Serum proteins can aid solubility. warm_media->serum_effect Warming Ineffective warm_media->success Precipitation Resolved cosolvent Step 4: Introduce a Co-solvent - Consider Ethanol, PEG 400, or Propylene Glycol. serum_effect->cosolvent Serum Absent or Ineffective serum_effect->success Precipitation Resolved formulation Step 5: Advanced Formulation - Use of cyclodextrins or surfactants. cosolvent->formulation Co-solvent Fails or is Incompatible cosolvent->success Precipitation Resolved formulation->success Precipitation Resolved

Caption: A decision-making workflow for troubleshooting compound precipitation.

Q3: Can I use a co-solvent with DMSO to improve solubility?

A3: Yes, using a co-solvent is a common and effective strategy.[18][19] Co-solvents are water-miscible organic solvents that, when added in small amounts, can help to keep hydrophobic compounds in solution.[18]

Commonly Used Co-solvents in Biological Assays:

Co-solventTypical Final ConcentrationAdvantagesConsiderations
Ethanol 0.1% - 1%Readily available, effective for many compounds.Can have biological effects on cells; potential for cytotoxicity at higher concentrations.[20]
Polyethylene Glycol (PEG 300/400) 1% - 5%Generally low toxicity, good solubilizing agent.[21]Can increase the viscosity of the medium.
Propylene Glycol (PG) 1% - 5%Low toxicity, commonly used in pharmaceutical formulations.[22][23]Can have biological effects at higher concentrations.
Glycerol 1% - 10%Very low toxicity, can help stabilize proteins.[24]High viscosity.

Protocol for Using a Co-solvent:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO as previously described.

  • In a separate tube, create an intermediate dilution of your stock solution in the chosen co-solvent (e.g., a 1:1 mixture of your DMSO stock and PEG 400).

  • Add this intermediate dilution to your final aqueous medium to achieve the desired final concentration of your compound and co-solvents.

  • Always include a vehicle control containing the same final concentrations of both DMSO and the co-solvent.

Q4: Are there alternatives to DMSO and co-solvents?

A4: Yes, if DMSO and co-solvents are not suitable for your assay or fail to resolve solubility issues, you can explore advanced formulation strategies.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate hydrophobic molecules, like your compound, effectively increasing their aqueous solubility. Methyl-β-cyclodextrin and SBE-β-CD are commonly used.[3]

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration, form micelles that can solubilize hydrophobic compounds within their nonpolar core.[19] However, care must be taken as surfactants can disrupt cell membranes and interfere with assay components. Tween® 20 or Tween® 80 are sometimes used at very low concentrations (e.g., 0.01% - 0.1%).

  • Lipid-Based Formulations: For in vivo studies, lipid-based formulations can be employed to enhance the bioavailability of poorly soluble compounds.[19]

Best Practices for Long-Term Success

  • Compound Stability: Be aware that the stability of your compound in DMSO and aqueous solutions may be limited. It is advisable to prepare fresh dilutions for each experiment.[13]

  • Assay Compatibility: Always verify that your chosen solvent system does not interfere with your biological assay (e.g., enzyme activity, cell viability, receptor binding).[24]

  • Documentation: Meticulously document your lot numbers, stock solution preparation, and dilution schemes. This is crucial for reproducibility.

By systematically applying these principles and troubleshooting steps, you can overcome the solubility challenges associated with 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde and generate reliable, high-quality data in your biological assays.

References

  • Cosolvent - Wikipedia. In: Wikipedia [online]. [Accessed 14 March 2026]. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [online]. [Accessed 14 March 2026]. Available from: [Link]

  • How can I increase the solubility to perform an enzyme assay? ResearchGate. [online] 7 April 2015. [Accessed 14 March 2026]. Available from: [Link]

  • What is the procedure to create stock solutions? Chemistry Stack Exchange. [online] 11 September 2014. [Accessed 14 March 2026]. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [online] 15 May 2006. [Accessed 14 March 2026]. Available from: [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [online]. [Accessed 14 March 2026]. Available from: [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [online] 9 September 2021. [Accessed 14 March 2026]. Available from: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [online] 29 July 2020. [Accessed 14 March 2026]. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [online]. [Accessed 14 March 2026]. Available from: [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [online] 10 March 2025. [Accessed 14 March 2026]. Available from: [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences. [online]. [Accessed 14 March 2026]. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. [online]. [Accessed 14 March 2026]. Available from: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [online] 23 May 2017. [Accessed 14 March 2026]. Available from: [Link]

  • Stock up on stock solutions. The Bumbling Biochemist. [online] 1 November 2021. [Accessed 14 March 2026]. Available from: [Link]

  • Dimethyl sulfoxide - Wikipedia. In: Wikipedia [online]. [Accessed 14 March 2026]. Available from: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [online] 28 November 2013. [Accessed 14 March 2026]. Available from: [Link]

  • 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903. PubChem. [online]. [Accessed 14 March 2026]. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [online] 15 October 2013. [Accessed 14 March 2026]. Available from: [Link]

  • In cell culture, what is the appropriate solvent for a drug other than DMSo? ResearchGate. [online] 6 March 2015. [Accessed 14 March 2026]. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. [online]. [Accessed 14 March 2026]. Available from: [Link]

  • Why Solvent Purity Is Crucial in the World of Chemistry. Ibis Scientific, LLC. [online] 11 May 2025. [Accessed 14 March 2026]. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Distek, Inc. [online] 22 January 2026. [Accessed 14 March 2026]. Available from: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. [online] 1 May 2010. [Accessed 14 March 2026]. Available from: [Link]

  • 6-Fluoro-1H-Indazole-3-Carbaldehyde: A Cutting-Edge Chemical Solution. Autech. [online]. [Accessed 14 March 2026]. Available from: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [online]. [Accessed 14 March 2026]. Available from: [Link]

  • What's The Usefulness of Learning Solubility Rules? : r/chemistry. Reddit. [online] 28 March 2018. [Accessed 14 March 2026]. Available from: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [online]. [Accessed 14 March 2026]. Available from: [Link]

  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. SCIRP. [online]. [Accessed 14 March 2026]. Available from: [Link]

  • Indole-3-carbaldehyde - Wikipedia. In: Wikipedia [online]. [Accessed 14 March 2026]. Available from: [Link]

Sources

Troubleshooting

Best solvent systems for the recrystallization of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Welcome to the technical support center for the purification of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively.

Understanding the Molecule: Key Physicochemical Drivers

Before selecting a solvent system, it is crucial to analyze the structural attributes of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde and their influence on its solubility.

  • Indole Core: The indole ring system is a privileged structure in medicinal chemistry.[1] It possesses a moderate polarity due to the nitrogen heteroatom and the aromatic pi-system.

  • Aldehyde Group (-CHO): The aldehyde at the 3-position is a polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.

  • 6-Fluoro Substituent (-F): Fluorine is the most electronegative element and its presence on the aromatic ring significantly impacts the molecule's electronic properties.[2] It can alter the pKa of nearby functional groups and modulate lipophilicity.[1][2] While a single fluorine atom can increase lipophilicity, its strong electron-withdrawing nature also enhances polar interactions.[1][2]

  • N-Isopropyl Group (-CH(CH₃)₂): The isopropyl group at the 1-position is a nonpolar, aliphatic substituent that increases the molecule's steric bulk and lipophilicity.

The interplay of these functional groups results in a molecule with moderate overall polarity. It is not excessively polar, but the presence of the fluorine and aldehyde groups provides sites for specific interactions with polar solvents.

Part 1: Solvent System Selection FAQ

This section addresses the most common questions regarding the choice of solvents for the recrystallization of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound.[3] This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[3] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities.

Q2: Which single-solvent systems are most promising?

Based on the structural analysis, moderately polar solvents are the best starting point.

  • Alcohols (Methanol, Ethanol, Isopropanol): Alcohols are excellent candidates. They can engage in hydrogen bonding with the aldehyde oxygen and the indole nitrogen (if not sterically hindered). The alkyl chain of the alcohol can interact with the nonpolar isopropyl group. Methanol is the most polar of the three, while isopropanol is the least polar. A systematic screening of these three is highly recommended.

  • Esters (Ethyl Acetate): Ethyl acetate is a moderately polar aprotic solvent. It can act as a hydrogen bond acceptor for the indole N-H (if present in the crude material) and has an ester group that can interact with the polar aldehyde.

  • Ketones (Acetone): Acetone is another moderately polar aprotic solvent that can be effective. Its carbonyl group can interact with the indole ring system.

Q3: When should I consider a mixed-solvent system?

A mixed-solvent system is often employed when a single solvent does not provide the ideal solubility profile.[4] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The key is that the two solvents must be miscible.

Recommended Mixed-Solvent Systems to Investigate:

Good Solvent Poor Solvent Rationale
Dichloromethane (DCM)n-HexaneDCM is an excellent solvent for many organic compounds. The addition of nonpolar hexane will decrease the overall polarity of the system, inducing crystallization. A similar system has been used for the recrystallization of other aromatic aldehydes.[5]
EthanolWaterEthanol is a good solvent for many indole derivatives.[6] Adding water as an anti-solvent increases the polarity of the mixture, which can effectively precipitate the moderately polar target compound.
TolueneHeptaneThis system offers a less polar option. Toluene can dissolve the compound through pi-pi stacking interactions with the indole ring, and the addition of heptane will reduce the solubility.
Q4: How do I experimentally determine the best solvent system?

A systematic approach is essential for efficient solvent screening.

Solvent_Screening_Workflow

Part 2: Troubleshooting Guide

Even with a well-chosen solvent system, challenges can arise during recrystallization. This section provides solutions to common problems.

Q5: My compound is not dissolving, even in a large amount of hot solvent. What should I do?
  • Cause: The chosen solvent may be too "poor" for your compound.

  • Solution:

    • Switch to a more polar solvent: If you are using a nonpolar solvent like hexane, try a more polar one like ethyl acetate or an alcohol.

    • Use a mixed-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane) and then add a "poor" solvent (e.g., hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q6: My compound dissolved, but no crystals are forming upon cooling. What are the next steps?
  • Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[7]

    • Solution: Gently heat the solution to evaporate some of the solvent.[8] Continue to remove solvent until the solution is saturated at the boiling point. You can test for saturation by dipping a glass rod in the solution; a solid film should form on the rod as it dries.

  • Cause 2: The solution is supersaturated. Crystal formation sometimes requires a nucleation site to begin.[4][9]

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4][9] The microscopic imperfections in the glass can provide a surface for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[4][9]

      • Drastic Cooling: In some cases, flash freezing the solution in a dry ice/acetone bath and then allowing it to slowly warm to room temperature can induce crystallization.

Q7: An oil has formed instead of crystals. How can I fix this?
  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated, causing the compound to "crash out" of the solution as a liquid.

  • Solutions:

    • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[7] Allow the solution to cool more slowly.

    • Change the solvent system: Switch to a lower-boiling point solvent or a mixed-solvent system where the "good" solvent has a lower boiling point.

    • Slow down the cooling process: Insulate the flask to allow for very slow cooling, which favors the formation of an ordered crystal lattice over an amorphous oil.[7]

Q8: The recrystallization yielded very few crystals. How can I improve my recovery?
  • Cause 1: Too much solvent was used. A significant portion of your compound may still be dissolved in the mother liquor.[8]

    • Solution: Concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.

  • Cause 2: The cooling was not sufficient.

    • Solution: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize precipitation.

  • Cause 3: Excessive washing of the crystals.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[4]

Troubleshooting_Recrystallization

Part 3: Experimental Protocol - A General Guideline

This protocol provides a starting point for the recrystallization of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde.

  • Solvent Selection: Based on small-scale trials, select the most promising solvent or solvent pair.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[9] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

References

  • The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Recrystalliz
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Technical Support Center: Purification of Sulfonated Arom
  • Process for the preparation of aromatic aldehydes.
  • Troubleshooting. Chemistry LibreTexts.
  • Organic Chemistry Recrystalliz
  • Problems with Recrystallis
  • Recrystalliz
  • Method of preparing heterocyclic aldehydes.

Sources

Optimization

Preventing oxidation and degradation of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing rapid degradation of functionalized indoles.1 (CAS: 887685-49-6) is a highly valuable building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing rapid degradation of functionalized indoles.1 (CAS: 887685-49-6) is a highly valuable building block in drug development[1]. However, its dual functionality—an electron-rich indole core and a reactive C3-carbaldehyde—makes it highly susceptible to environmental degradation.

This guide provides a deep dive into the causality of its degradation, troubleshooting FAQs, and field-proven, self-validating protocols for long-term storage.

Mechanistic Insights: The Causality of Degradation

The primary degradation pathway for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is aerobic auto-oxidation, which converts the carbaldehyde group into a carboxylic acid (6-Fluoro-1-isopropyl-1H-indole-3-carboxylic acid)[2].

Why does this happen? The 2 proceeds via a radical chain mechanism[2]. Initiation occurs when trace metals, light, or heat abstract a hydrogen atom from the formyl group, generating an acyl radical. This radical rapidly reacts with molecular oxygen to form an acylperoxy radical, which then abstracts a hydrogen from another aldehyde molecule to form a peracid[3]. The peracid can then react with unreacted aldehyde via a 4, ultimately yielding two molecules of the carboxylic acid degradant[4]. Furthermore, the5 highlight the vulnerability of the carbonyl carbon to nucleophilic attack by peroxy species[5].

G A 6-Fluoro-1-isopropyl- 1H-indole-3-carbaldehyde B Initiation (O2, Light, Metals) Acyl Radical Formation A->B O2 / hν C Peroxy Radical B->C O2 D Peracid Intermediate C->D H-abstraction E Criegee Intermediate (Reaction with unreacted aldehyde) D->E + Aldehyde F 6-Fluoro-1-isopropyl- 1H-indole-3-carboxylic acid D->F Direct Oxidation E->F Rearrangement

Fig 1: Radical autoxidation pathway of indole-3-carbaldehyde to carboxylic acid.

Troubleshooting FAQs

Q1: My freshly purchased white/pale-yellow powder has turned pinkish-brown. What happened, and is it salvageable? A1: Discoloration is the hallmark of indole ring oxidation and trace polymerization. While the aldehyde group oxidizes to a colorless carboxylic acid, the indole ring itself can undergo photo-oxidation, leading to highly conjugated, colored oligomers. Causality: The 1-isopropyl group provides steric shielding to the nitrogen, but the C2 position remains vulnerable to radical attack if the aldehyde is already oxidizing. Validation: Run an HPLC-UV scan. If the purity has dropped below 95%, you must purify it via flash chromatography or recrystallization before use.

Q2: How do I analytically distinguish between the intact aldehyde and the degraded carboxylic acid? A2: Develop a stability-indicating HPLC method. The carboxylic acid degradant will elute earlier (more polar) than the parent 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde on a standard C18 reverse-phase column. Furthermore, Mass Spectrometry (LC-MS) will show an [M+H]+ shift from 206 m/z (aldehyde) to 222 m/z (carboxylic acid)[6].

Q3: Does the 6-fluoro substitution improve stability? A3: Marginally. The strongly electron-withdrawing fluorine atom at the 6-position pulls electron density away from the indole core, slightly raising the oxidation potential of the ring compared to an unsubstituted indole. However, it does not protect the C3-carbaldehyde from radical auto-oxidation.

Quantitative Data: Storage Parameters

To establish a self-validating storage system, you must align your environmental controls with the kinetic vulnerabilities of the compound.

Table 1: Storage Conditions and Expected Stability Profiles

Storage TemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
-20°C Argon / N₂Dark (Amber Vial)> 12 - 24 monthsNegligible
4°C Argon / N₂Dark (Amber Vial)3 - 6 monthsSlow auto-oxidation
25°C AirDark1 - 2 weeksModerate auto-oxidation to carboxylic acid
25°C AirLight< 48 hoursRapid photo-oxidation & polymerization

Field-Proven Workflows

To ensure trustworthiness, your handling protocols must be self-validating. By implementing the following steps, you create a closed-loop system where degradation is physically restricted.

W S1 Receive Compound S2 Transfer to Glovebox (Argon/Nitrogen) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Seal with PTFE Caps S3->S4 S5 Store at -20°C in Dark S4->S5 S6 Prepare Solutions Fresh in Anhydrous Solvent S5->S6 When needed

Fig 2: Optimal inert-atmosphere workflow for aliquoting and storing sensitive indole aldehydes.

Protocol 1: Inerting and Aliquoting Solid Compound

Objective: Eliminate oxygen and moisture to arrest the acyl radical initiation step[6].

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to remove surface moisture. Cool them in a desiccator.

  • Transfer: Move the bulk 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde and the baked vials into a glovebox purged with high-purity Argon (O₂ < 1 ppm). Argon is preferred over Nitrogen as it is heavier than air and blankets the solid more effectively.

  • Aliquoting: Divide the bulk powder into single-use aliquots. This prevents repeated freeze-thaw cycles and repeated oxygen exposure, which exponentially accelerate degradation.

  • Sealing: Seal the vials tightly with the PTFE-lined caps while still inside the glovebox. Wrap the seal with Parafilm.

  • Storage: Transfer the sealed vials to a -20°C freezer dedicated to sensitive organics. Self-Validation Check: Analyze one aliquot via HPLC at Day 0 and Month 6. A degradant peak area of <0.5% validates the integrity of your glovebox and sealing technique.

Protocol 2: Preparing Stability-Indicating Working Solutions

Objective: Prevent solution-phase hydrolysis and oxidation during active experimentation[7].

  • Solvent Selection: Use exclusively anhydrous, HPLC-grade solvents (e.g., Acetonitrile or DMSO) purged with Argon for 15 minutes prior to use.

  • Equilibration: Remove a single-use aliquot from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation on the cold powder.

  • Dissolution: Dissolve the compound to the desired stock concentration (e.g., 10 mM).

  • Usage: Use the working solution immediately. Do not store solutions of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde for more than 24 hours, even at 4°C, as the dissolved oxygen will rapidly initiate the Criegee intermediate pathway[3].

References

  • 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde - ChemScene. 1

  • Indole-3-carbaldehyde - Wikipedia. 2

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal - ACS Publications. 3

  • Criegee Intermediates in Autoxidation Reactions: Mechanistic Considerations - ACS Publications. 4

  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. 5

  • Improving the stability of 3h-Indole-2-carbaldehyde during storage - Benchchem.6

  • Best practices for handling and storing volatile aldehyde standards - Benchchem. 7

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the microwave-assisted organic synthesis (MAOS) of 6-Fluoro-1-isopropyl-1H-indole-3-carbalde...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the microwave-assisted organic synthesis (MAOS) of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde.

The synthesis of this functionalized indole core requires a two-step sequence: N-alkylation of 6-fluoroindole, followed by a Vilsmeier-Haack formylation . Microwave irradiation accelerates these transformations from hours to minutes by utilizing direct molecular heating[1]. However, the transition from conventional thermal heating to sealed-vessel microwave synthesis introduces unique thermodynamic and kinetic variables. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization data to ensure high-fidelity scale-up.

Validated Experimental Protocols

To ensure reproducibility, every protocol described here operates as a self-validating system, incorporating in-line analytical checks to confirm intermediate integrity before proceeding to the next synthetic phase.

Phase 1: Microwave-Assisted N-Alkylation

Objective: Chemoselective N-alkylation of 6-fluoroindole with isopropyl bromide. Causality: Indole is an ambident nucleophile. Under conventional heating, C3-alkylation can compete with N-alkylation. Using a bulky, non-nucleophilic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a high-dielectric solvent (DMF) under rapid microwave heating thermodynamically drives the reaction toward the N-alkylated product, achieving near-quantitative yields[2].

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave-transparent quartz or heavy-walled borosilicate vessel with 6-fluoroindole (1.0 eq, 5.0 mmol), isopropyl bromide (1.5 eq, 7.5 mmol), and DABCO (1.1 eq, 5.5 mmol)[2].

  • Solvent Addition: Add 4 mL of anhydrous DMF. Note: DMF has a high dielectric constant, ensuring highly efficient coupling with microwave energy for rapid temperature ramping.

  • Irradiation: Seal the vessel with a pressure-rated cap. Irradiate using dynamic power modulation to reach and hold 160 °C for 10 minutes[2].

  • Self-Validation (In-line Check): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and a dominant peak at m/z 178.1 [M+H]⁺ emerges.

  • Workup: Dilute with EtOAc and wash with deionized water (3x) to remove DMF and DABCO salts. Dry the organic layer over Na₂SO₄ and concentrate.

Phase 2: Microwave-Assisted Vilsmeier-Haack Formylation

Objective: Regioselective introduction of a formyl group at the C3 position. Causality: The Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride) is highly moisture-sensitive. Microwave irradiation drastically reduces the required reaction time from 2.5 hours to 5 minutes, minimizing the thermal degradation of the sensitive iminium intermediate[3].

Step-by-Step Methodology:

  • Reagent Generation: In a dry, argon-purged vial at 0–5 °C, slowly add POCl₃ (1.2 eq) to anhydrous DMF (3 mL)[4]. Stir for 10 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add the intermediate 6-fluoro-1-isopropyl-1H-indole (1.0 eq) to the cold complex.

  • Irradiation: Seal the vessel and subject it to microwave irradiation, ramping to 90 °C and holding for 5 minutes[3].

  • Self-Validation (In-line Check): The reaction mixture should transition to a deep yellow/orange viscous solution, indicating iminium salt formation.

  • Hydrolysis & Workup: Quench the reaction by pouring it over crushed ice. Adjust the pH to 7-8 using 2M NaOH to hydrolyze the iminium intermediate into the final carbaldehyde. Extract with EtOAc. TLC (Hexane:EtOAc 7:3) should reveal a highly UV-active spot at a lower Rf​ than the starting material.

Synthesis Workflow Visualization

Workflow Step1 6-Fluoroindole + Isopropyl Bromide Step2 MAOS N-Alkylation (DABCO, DMF, 160°C, 10 min) Step1->Step2 Step3 6-Fluoro-1-isopropyl-1H-indole (Validation: LC-MS m/z 178.1) Step2->Step3 Step4 MAOS Vilsmeier-Haack (POCl3, DMF, 90°C, 5 min) Step3->Step4 Step5 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (Target Molecule) Step4->Step5

Workflow for the microwave-assisted synthesis of the target indole derivative.

Microwave Parameter Optimization Data

The Arrhenius equation dictates that a 10 °C increase in temperature roughly halves the required reaction time[1]. However, improper temperature monitoring can lead to catastrophic yield losses. The table below summarizes the optimization of the Vilsmeier-Haack phase, highlighting the critical difference between Infrared (IR) and Fiber Optic (Internal) temperature monitoring.

EntrySet Temp (°C)Time (min)Temp Sensor TypeSimultaneous CoolingYield (%)Mechanistic Observation & Causality
16030IR (External)Off45Incomplete conversion; thermal activation barrier not overcome.
2905IR (External)Off82Optimal standard conditions; rapid formylation achieved[3].
3905IR (External)On 30Severe Degradation: Cooling the vessel exterior caused the IR sensor to read artificially low. The microwave compensated by over-irradiating, superheating the internal mixture to >140 °C[5].
4905Fiber Optic On 85 Ideal Control: Internal probe accurately measured the liquid temperature, preventing superheating while cooling allowed constant microwave power input[5].

Troubleshooting & FAQs

Q1: My Vilsmeier-Haack reaction is failing, and the microwave software shows the power dropping to 0 W almost immediately. What is happening? A1: This is a classic issue of reaching the target temperature too quickly. DMF is a highly microwave-absorbing solvent. When the set temperature (90 °C) is reached, the magnetron shuts off to prevent overshooting. Without continuous microwave energy, the activation energy required for the electrophilic aromatic substitution is not sustained. Solution: Enable "heating-while-cooling" (simultaneous compressed air cooling). This forces the magnetron to continuously supply power to maintain the 90 °C setpoint. Crucial Warning: You must use an internal fiber-optic temperature probe when doing this, as external IR sensors will be cooled by the air, leading to massive internal superheating[5].

Q2: During the N-alkylation step, my sealed vessel experienced a critical pressure spike and vented. How do I prevent this? A2: Pressure spikes in microwave synthesis usually result from either solvent boiling or unintended gas generation. At 160 °C, DMF (boiling point 153 °C) generates moderate vapor pressure, which standard vessels can handle. However, if your isopropyl bromide contains trace moisture, or if the DABCO is wet, rapid hydrolysis can generate gas. Solution: Ensure all reagents are strictly anhydrous. Fill the vessel to no more than 50% of its total volume to leave adequate headspace for vapor expansion.

Q3: Why am I seeing C3-alkylation byproducts instead of pure N-alkylation? A3: The chemoselectivity of indole alkylation depends heavily on the base and the solvent. Strong bases (like NaH) in polar aprotic solvents favor N-alkylation by creating a "naked" indolide anion. If you substituted DABCO[2] for a weaker base or used a less polar solvent, the softer C3 carbon becomes the preferred nucleophilic site under kinetic control. Solution: Verify your solvent is anhydrous DMF or DMA, and ensure you are reaching the 160 °C setpoint to push the reaction to the thermodynamically favored N-alkylated product.

Q4: Can I scale this reaction directly from a 5 mL vial to a 100 mL vessel using the exact same parameters? A4: No. Microwaves at 2.45 GHz have a limited penetration depth (typically 1–3 cm depending on the dielectric constant of the mixture). In a 5 mL vial, the sample is heated uniformly. In a 100 mL vessel, the microwaves may only heat the outer layer of the liquid. Solution: When scaling up, you must increase the magnetic stirring rate to its maximum setting to ensure rapid convective heat transfer from the outer layer to the center of the vessel. You may also need to extend the hold time by 20-30% to account for the slower overall heating ramp.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Incomplete Formylation / Low Yield CheckTemp Check Temperature Measurement Issue->CheckTemp IRvsInt IR vs Internal Temp Discrepancy? CheckTemp->IRvsInt UseProbe Use Internal Fiber Optic Probe IRvsInt->UseProbe Yes CheckPower Magnetron Shutting Off Early? IRvsInt->CheckPower No UseCooling Enable Heating-While-Cooling CheckPower->UseCooling Yes

Troubleshooting logic for resolving low yield in microwave synthesis.

References

  • US6972336B2 - N-alkylation of indole derivatives Source: Google Patents URL
  • Microwave-assisted multi-component synthesis of 3'-indolyl substituted pyrano[2,3-c]pyrazoles and their antimicrobial activity Source: SciSpace URL:[Link]

Sources

Optimization

Minimizing unreacted starting material in 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde preparation

Welcome to our dedicated technical support guide for the synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, chemists, and process development professionals to troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial synthetic step. We will delve into the common challenges, focusing specifically on the persistent issue of unreacted starting material, and provide actionable, evidence-based solutions.

Part 1: Troubleshooting Guide - Minimizing Unreacted Starting Material

This section addresses the most frequently encountered problem in the formylation of 6-Fluoro-1-isopropyl-1H-indole: incomplete conversion.

Q1: I'm consistently observing a significant amount of unreacted 6-Fluoro-1-isopropyl-1H-indole in my crude 1H NMR/TLC analysis. What are the primary causes?

A1: This is a common issue often rooted in the Vilsmeier-Haack reaction conditions. The Vilsmeier reagent, the electrophile responsible for formylation, can be unstable or its generation can be inefficient. The primary causes can be broken down into three main categories:

  • Inefficient Vilsmeier Reagent Formation: The reaction between phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to form the Vilsmeier reagent (chloroiminium ion) is highly sensitive to temperature and moisture.

  • Low Reactivity of the Indole Substrate: While the indole nucleus is generally electron-rich, substituents can modulate its reactivity. The 6-fluoro group has a modest deactivating effect.

  • Suboptimal Reaction Parameters: Factors such as reaction temperature, stoichiometry of reagents, and reaction time can significantly impact the conversion rate.

Q2: How can I ensure the complete formation and activity of the Vilsmeier reagent?

A2: The Vilsmeier reagent is the heart of this transformation. To ensure its potency, consider the following:

  • Strict Anhydrous Conditions: The Vilsmeier reagent is highly susceptible to hydrolysis. Ensure all glassware is oven-dried, and use anhydrous DMF. Commercially available anhydrous DMF is recommended, but if you are drying it in-house, ensure the water content is minimal (<50 ppm).

  • Controlled Temperature during Formation: The formation of the Vilsmeier reagent is exothermic. It is crucial to pre-cool the DMF to 0 °C before the slow, dropwise addition of POCl3. This prevents the thermal degradation of the reagent.

  • Order of Addition: The standard and most effective protocol involves the addition of POCl3 to DMF, followed by stirring to allow for complete formation of the reagent before adding the indole substrate.

Q3: What adjustments can I make to the reaction conditions to drive the reaction to completion?

A3: If you are still facing incomplete conversion after addressing the Vilsmeier reagent formation, the following parameters can be optimized:

  • Stoichiometry: While a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent relative to the indole is typical, increasing this to 2.0 equivalents can sometimes be beneficial, especially if there are minor impurities in the starting material that might consume the reagent.

  • Reaction Temperature: After the addition of the indole at a low temperature (typically 0-5 °C), the reaction mixture can be allowed to slowly warm to room temperature. In some cases, gentle heating to 40-60 °C for a few hours can be necessary to push the reaction to completion. However, this should be monitored carefully by TLC or LC-MS to avoid the formation of impurities.

  • Reaction Time: The reaction is often complete within 2-4 hours. However, for less reactive substrates, extending the reaction time to 12-24 hours at room temperature might be necessary. Again, monitoring the reaction progress is key.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde.

Q4: What is the mechanism of the Vilsmeier-Haack reaction for indole formylation?

A4: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The mechanism involves two main stages:

  • Formation of the Vilsmeier Reagent: POCl3 activates the carbonyl oxygen of DMF, which is then attacked by the chloride ion, leading to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole nucleus acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of HCl and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the desired aldehyde.

Below is a diagram illustrating this mechanism:

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution DMF DMF Intermediate1 Activated Complex DMF->Intermediate1 + POCl3 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier - PO2Cl2- SigmaComplex Sigma Complex Vilsmeier->SigmaComplex Indole 6-Fluoro-1-isopropyl-1H-indole Indole->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt SigmaComplex->IminiumSalt - H+ Aldehyde 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde IminiumSalt->Aldehyde Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Q5: Are there any common side products to be aware of, and how can they be minimized?

A5: While the Vilsmeier-Haack reaction is generally clean, side products can form, especially under non-optimized conditions. The most common is the formation of bis-indolyl species, particularly if the reaction is overheated or if there are issues with the stoichiometry. To minimize side products:

  • Maintain a Low Temperature: As mentioned, controlling the temperature is critical. Overheating can lead to undesired side reactions.

  • Proper Quenching: The reaction should be quenched by pouring the reaction mixture into ice-cold water or a cold aqueous solution of a base like sodium bicarbonate or sodium acetate. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture.

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde.

Table 1: Reagent Stoichiometry and Reaction Parameters
Reagent/ParameterRecommended ValuePurpose
6-Fluoro-1-isopropyl-1H-indole1.0 equivalentStarting Material
Anhydrous DMF5-10 volumes (relative to the starting material)Solvent and Reagent
Phosphorus oxychloride (POCl3)1.2 - 1.5 equivalentsVilsmeier Reagent Formation
Temperature for Reagent Formation0 °CPrevents degradation of the Vilsmeier reagent
Temperature for Indole Addition0 - 5 °CControls the initial exothermic reaction
Reaction TemperatureRoom Temperature (can be gently heated to 40°C)Drives the reaction to completion
Reaction Time2 - 6 hours (monitor by TLC/LC-MS)Ensures complete conversion
Quenching SolutionIce-cold water or aqueous NaHCO3 solutionHydrolyzes the iminium salt and neutralizes the acid
Step-by-Step Procedure:
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMF (5-10 volumes).

  • Vilsmeier Reagent Formation: Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2-1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Indole Addition: Dissolve 6-Fluoro-1-isopropyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the ice has melted and the mixture is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

References

  • Vilsmeier-Haack Reaction Mechanism and Applications: For a comprehensive overview of the Vilsmeier-Haack reaction, including its mechanism and synthetic utility, please refer to

    • Title: Vilsmeier–Haack Reaction
    • Source: Organic Syntheses
    • URL: [Link]

  • General Procedures for Indole Synthesis and Functionalization: For broader context on indole chemistry and related synthetic transformations, please consult

    • Title: Indole Ring Synthesis and Functionaliz
    • Source: Chemical Reviews
    • URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Methods for Purity Determination of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 6-Fluoro-1-i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various potential therapeutics, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods validated for the purity determination of this compound, designed to meet the stringent requirements of regulatory bodies such as the FDA and the principles outlined by the International Council for Harmonisation (ICH).

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. This guide will delve into the causality behind the experimental choices for a conventional isocratic HPLC method (Method A) and a more rapid Ultra-High-Performance Liquid Chromatography (UPLC) method (Method B). We will present a side-by-side comparison of their validation data, underpinned by the framework of the ICH Q2(R1) guideline, to empower researchers and drug development professionals in selecting the most appropriate method for their needs.

The Analytical Challenge: 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a substituted indole, a class of compounds prevalent in many biologically active molecules. Its structure, featuring a fluorinated aromatic ring and an aldehyde group, necessitates a stability-indicating method that can resolve the main compound from potential process impurities and degradation products.

Method A: Isocratic Reversed-Phase HPLC

This method represents a robust, conventional approach suitable for routine quality control laboratories. The choice of a C18 stationary phase is based on its wide applicability for separating non-polar to moderately polar compounds like the target analyte. An isocratic mobile phase simplifies the method and enhances its reproducibility.

Experimental Protocol: Method A
  • Instrumentation: Standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile:Water (65:35, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Prepare a stock solution of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

Method B: Ultra-High-Performance Liquid Chromatography (UPLC)

Method B leverages UPLC technology for a significant increase in speed and efficiency without compromising resolution. The use of sub-2 µm particles in the column allows for faster flow rates and shorter run times, making it ideal for high-throughput screening or time-sensitive analyses.

Experimental Protocol: Method B
  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 1.8 µm, 2.1 x 50 mm

    • Mobile Phase: Acetonitrile:Water (65:35, v/v)

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm)

    • Injection Volume: 2 µL

    • Column Temperature: 35 °C

  • Sample Preparation:

    • Prepare a stock solution of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the working solution through a 0.22 µm syringe filter before injection.

Comparative Method Validation

The validation of both methods was conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures. The following sections present a comparative summary of the validation data.

System Suitability

System suitability testing is an integral part of any analytical procedure. It ensures that the chromatographic system is performing adequately for the intended analysis.

ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 8000> 2000
%RSD of Peak Area (n=6) 0.8%0.6%≤ 2.0%
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or placebo components. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the methods.

Stress ConditionMethod A (HPLC)Method B (UPLC)
Acid Hydrolysis (0.1N HCl, 60°C, 4h) No interference with main peakNo interference with main peak
Base Hydrolysis (0.1N NaOH, 60°C, 4h) No interference with main peakNo interference with main peak
Oxidative (3% H₂O₂, RT, 24h) No interference with main peakNo interference with main peak
Thermal (80°C, 48h) No interference with main peakNo interference with main peak
Photolytic (UV light, 24h) No interference with main peakNo interference with main peak

Both methods demonstrated excellent specificity, with no co-elution of degradation products with the main analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria
Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mLDefined by linearity
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept MinimalMinimalClose to zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It was determined by recovery studies at three concentration levels.

Concentration LevelMethod A (HPLC) Mean Recovery (%)Method B (UPLC) Mean Recovery (%)Acceptance Criteria
80% 99.299.898.0 - 102.0%
100% 100.5100.298.0 - 102.0%
120% 99.8100.798.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

ParameterMethod A (HPLC) %RSDMethod B (UPLC) %RSDAcceptance Criteria
Repeatability (n=6) 0.9%0.7%≤ 2.0%
Intermediate Precision (n=6, different day, analyst) 1.2%1.0%≤ 2.0%
Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can

Comparative

Benchmarking 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in Molecular Docking and Virtual Screening: A Comparative Guide

Abstract This guide provides a comprehensive framework for benchmarking the performance of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in molecular docking and virtual screening simulations. Utilizing p21-activated kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for benchmarking the performance of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in molecular docking and virtual screening simulations. Utilizing p21-activated kinase 1 (PAK1) as a case study, we present a detailed, step-by-step protocol for computational evaluation, from target preparation to results analysis. By comparing the subject molecule against a curated set of known inhibitors and decoy molecules, we offer a robust methodology for researchers in drug discovery and computational biology to assess the potential of novel chemical entities as kinase inhibitors. This guide emphasizes the importance of rigorous validation and objective performance metrics, such as docking scores, enrichment factors, and the area under the Receiver Operating Characteristic (ROC) curve, to ensure the scientific validity of in silico predictions.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its derivatives have shown significant potential as inhibitors of various protein kinases, a class of enzymes frequently implicated in oncogenesis and other diseases.[1][2][3][4][5] The subject of this guide, 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, is a novel indole derivative whose potential as a kinase inhibitor remains to be thoroughly evaluated.

Molecular docking and virtual screening are indispensable computational tools in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from large chemical libraries.[6][7][8][9][10] However, the reliability of these in silico methods is highly dependent on the rigor of the experimental setup and the use of appropriate benchmarks for validation.

This guide presents a detailed methodology for benchmarking 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde against p21-activated kinase 1 (PAK1), a serine/threonine kinase involved in cell proliferation, survival, and motility, and a validated target in cancer therapy. We will utilize the crystal structure of PAK1 in complex with a known 4-azaindole inhibitor (PDB ID: 6B16) as our reference.[11] This guide will walk through the essential steps of molecular docking and virtual screening, providing the necessary context and rationale for each procedural choice.

Target and Ligand Selection

Target Protein: p21-activated kinase 1 (PAK1)

PAK1 was selected as the target protein for this study due to the established role of indole and azaindole scaffolds as potent kinase inhibitors. The availability of a high-resolution crystal structure of PAK1 in complex with a 4-azaindole inhibitor (PDB ID: 6B16) provides an excellent starting point for our study.[11] This co-crystallized ligand will serve as a crucial reference for validating our docking protocol.

Benchmarking Ligands

To provide a comprehensive performance comparison, we have selected a diverse set of molecules:

  • Subject Molecule: 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

  • Positive Control: The co-crystallized 4-azaindole inhibitor from PDB ID 6B16.

  • Known PAK1 Inhibitor: A known, potent PAK1 inhibitor (e.g., FRAX597) to be sourced from the literature and public databases.

  • Negative Controls:

    • Indole-3-carbaldehyde (the parent scaffold).

    • A structurally similar indole derivative with no reported PAK1 activity.

  • Decoy Set: A set of decoy molecules will be sourced from the Directory of Useful Decoys: Enhanced (DUD-E) dataset, specifically from the kinase subset, to simulate a realistic virtual screening scenario.[12][13][14][15]

Experimental Protocols

This section details the step-by-step protocols for molecular docking and virtual screening using AutoDock Vina, a widely used and validated open-source docking program.[6][7][16]

Molecular Docking Workflow

The following workflow outlines the individual docking of our subject molecule and controls against PAK1.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Obtain PDB Structure (e.g., 6B16) Clean_PDB 2. Clean Protein (Remove water, heteroatoms) PDB->Clean_PDB Prep_Protein 3. Prepare Protein (Add hydrogens, assign charges) Clean_PDB->Prep_Protein Grid_Box 5. Define Grid Box (Center on co-crystallized ligand) Prep_Protein->Grid_Box Prep_Ligand 4. Prepare Ligands (Generate 3D structures, assign charges) Run_Vina 6. Run AutoDock Vina Prep_Ligand->Run_Vina Grid_Box->Run_Vina Analyze_Poses 7. Analyze Binding Poses Run_Vina->Analyze_Poses Compare_Scores 8. Compare Docking Scores Analyze_Poses->Compare_Scores Virtual_Screening_Workflow cluster_library Library Preparation cluster_screening Screening & Analysis cluster_metrics Performance Metrics Actives Known Actives Combine Combine & Prepare Ligand Library Actives->Combine Decoys DUD-E Decoys Decoys->Combine Subject Subject Molecule Subject->Combine Docking High-Throughput Docking (AutoDock Vina) Combine->Docking Rank Rank by Docking Score Docking->Rank Calculate_Metrics Calculate Performance Metrics Rank->Calculate_Metrics EF Enrichment Factor (EF) Calculate_Metrics->EF ROC ROC Curve & AUC Calculate_Metrics->ROC

Caption: Virtual Screening Workflow Diagram.

Step-by-Step Protocol:

  • Library Preparation:

    • Compile a library of known PAK1 inhibitors (actives).

    • Select a set of decoy molecules from the DUD-E kinase subset. [12][13][14][15]A common ratio is 50-100 decoys per active molecule.

    • Include 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde in the library.

    • Prepare all molecules in the library in the PDBQT format as described in the molecular docking protocol.

  • High-Throughput Docking: Perform automated docking of the entire library against the prepared PAK1 structure using AutoDock Vina.

  • Rank by Docking Score: Rank all molecules in the library based on their predicted binding affinity (docking score) from most favorable to least favorable.

  • Calculate Performance Metrics:

    • Enrichment Factor (EF): Calculate the EF at various percentages of the ranked library (e.g., 1%, 5%, 10%). The EF measures how many more active compounds are found in the top fraction of the ranked list compared to a random selection. [17][18][19] * ROC Curve and AUC: Generate a Receiver Operating Characteristic (ROC) curve by plotting the true positive rate against the false positive rate at various score thresholds. [17][18][19][20]Calculate the Area Under the Curve (AUC) to quantify the overall performance of the virtual screen. An AUC of 1.0 indicates a perfect screen, while an AUC of 0.5 suggests random performance. [17][19][20]

Data Presentation and Interpretation

The results of the molecular docking and virtual screening experiments should be presented in a clear and concise manner to facilitate comparison.

Molecular Docking Results
MoleculeDocking Score (kcal/mol)Key Interactions with PAK1 Residues
6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde[Experimental Value][Description of interactions]
Co-crystallized Inhibitor (PDB: 6B16)[Experimental Value][Description of interactions]
Known PAK1 Inhibitor (e.g., FRAX597)[Experimental Value][Description of interactions]
Indole-3-carbaldehyde[Experimental Value][Description of interactions]
Inactive Indole Derivative[Experimental Value][Description of interactions]

Table 1: Comparative Molecular Docking Scores and Interactions.

Interpretation: A more favorable (more negative) docking score for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde compared to the negative controls and a score comparable to or better than the known inhibitors would suggest a higher predicted binding affinity. Analysis of the binding poses will reveal the specific interactions that contribute to this affinity.

Virtual Screening Performance
MetricValue
Enrichment Factor (Top 1%)[Experimental Value]
Enrichment Factor (Top 5%)[Experimental Value]
Enrichment Factor (Top 10%)[Experimental Value]
AUC of ROC Curve[Experimental Value]

Table 2: Virtual Screening Performance Metrics.

Interpretation: A high EF value (significantly greater than 1) indicates that the virtual screen is effective at identifying active compounds early in the ranked list. An AUC value close to 1.0 demonstrates the overall ability of the docking protocol to distinguish between active and inactive molecules. The ranking of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde within the results will determine its predicted priority for experimental testing.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for benchmarking 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde using molecular docking and virtual screening. By following the detailed protocols and utilizing objective performance metrics, researchers can generate reliable in silico data to guide further experimental validation. The successful application of this framework will not only provide valuable insights into the potential of the subject molecule as a PAK1 inhibitor but also serve as a template for the computational evaluation of other novel chemical entities.

References

  • Asati, V., Bhupal, R., Bhattacharya, S., Kaur, K., Gupta, G. D., Pathak, A., & Mahapatra, D. K. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. [Link]

  • Bansal, S., & Kumar, V. (2021). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 323-345. [Link]

  • Asati, V., Bhupal, R., Bhattacharya, S., Kaur, K., Gupta, G. D., Pathak, A., & Mahapatra, D. K. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404–416. [Link]

  • Asati, V., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-cancer agents in medicinal chemistry. [Link]

  • Ganesan, A., & Barh, D. (Eds.). (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. In Methods in Molecular Biology (Vol. 2114, pp. 249-262). Humana, New York, NY. [Link]

  • Karimah, M., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 1234. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Protocol for Docking with AutoDock. In Methods in Molecular Biology (Vol. 599, pp. 509-526). Humana Press. [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. [Link]

  • Chen, Y. C., et al. (2019). Hidden bias in the DUD-E dataset leads to misleading performance of deep learning in structure-based virtual screening. PLoS computational biology, 15(8), e1007204. [Link]

  • Vazquez, J. (2019, December 11). Measuring Virtual Screening Accuracy. Pharmacelera. [Link]

  • Kireev, D. B. (2015). Predictiveness curves in virtual screening. Journal of computer-aided molecular design, 29(11), 1035–1047. [Link]

  • Moro, S., et al. (2021). Virtual Screening Using PLS Discriminant Analysis and ROC Curve Approach: An Application Study on PDE4 Inhibitors. Journal of Chemical Information and Modeling, 61(12), 5947-5956. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Verma, P., et al. (2022). Independent test set DUD-E dataset for BDB model. ResearchGate. [Link]

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking. Journal of medicinal chemistry, 55(14), 6582–6594. [Link]

  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]

  • Zhou, H. W., et al. (2014). Ligand-Based Virtual Screening Approach Using a New Scoring Function. PloS one, 9(1), e85281. [Link]

  • RCSB PDB. (2017). 6B16: P21-activated kinase 1 in complex with a 4-azaindole inhibitor. [Link]

  • Lephar. (n.d.). Practice on Virtual Screening. [Link]

  • Mysinger, M. M., & Shoichet, B. K. (2010). How to Benchmark Methods for Structure-Based Virtual Screening of Large Compound Libraries. In Methods in Molecular Biology (Vol. 662, pp. 197-211). Humana Press. [Link]

  • DUD-E. (n.d.). Subsets. [Link]

  • InterPro. (2017). Pim-1 kinase in complex with a 7-azaindole (5tel). [Link]

  • Anonymous. (2023, November 29). Better benchmarks for ML Drug Discovery. Portal. [Link]

  • RCSB PDB. (n.d.). 9H97: Structure of protein kinase CK2 catalytic subunit CK2alpha. [Link]

  • Vscht.cz. (n.d.). Virtual screening tutorial. [Link]

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  • Anonymous. (2022, October 18). A better quantitative metric for evaluating the enrichment capacity of molecular docking models. arXiv. [Link]

  • Bouvier, G., et al. (2021). Benchmarking Data Sets for the Evaluation of Virtual Ligand Screening Methods: Review and Perspectives. Journal of Chemical Information and Modeling, 61(12), 5735-5751. [Link]

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Validation

Spectroscopic Comparison of N-Isopropyl vs. N-Methyl Fluorinated Indole-3-Carbaldehydes: A Comprehensive Analytical Guide

In modern organic and medicinal chemistry, haloindole carboxaldehydes serve as indispensable, versatile synthetic intermediates. Their value stems from the electron-rich indole core, the highly electrophilic aldehyde fun...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern organic and medicinal chemistry, haloindole carboxaldehydes serve as indispensable, versatile synthetic intermediates. Their value stems from the electron-rich indole core, the highly electrophilic aldehyde function, and the tunable nature of halogen substituents 1. When optimizing these scaffolds for downstream applications—such as the synthesis of urease inhibitors via oxime formation 2—the choice of the N-alkyl substituent is critical.

This guide provides an objective, data-driven comparison between 1-methyl-5-fluoro-1H-indole-3-carboxaldehyde (N-methyl) and 1-isopropyl-5-fluoro-1H-indole-3-carboxaldehyde (N-isopropyl), detailing how subtle changes in steric bulk and inductive effects manifest across multi-nuclear NMR, FT-IR, and UV-Vis spectroscopy.

Causality in Spectroscopic Variations

As an application scientist, it is not enough to simply record spectral shifts; one must understand the physical chemistry driving them. The transition from an N-methyl to an N-isopropyl group introduces two competing forces:

  • Inductive (+I) Electron Donation : The isopropyl group is a stronger electron donor than the methyl group. This increases the electron density on the indole nitrogen, which delocalizes through the π -system into the electron-withdrawing carbonyl group at the C3 position.

  • Steric Hindrance : The bulky isopropyl moiety restricts the rotational freedom around the N-C bond and induces van der Waals compression on the adjacent C2-H proton.

Logic N_Alkyl N-Alkylation (Methyl vs Isopropyl) Steric Steric Bulk (C2-H Interaction) N_Alkyl->Steric Inductive +I Inductive Effect (Electron Donation) N_Alkyl->Inductive NMR NMR Shifts (1H, 13C, 19F) Steric->NMR Conformation IR FT-IR (C=O Stretching) Steric->IR Conjugation Inductive->NMR Shielding Inductive->IR Bond Order UV UV-Vis (π-π* Transitions) Inductive->UV Bathochromic

Caption: Logical relationship between N-alkylation effects and resulting spectroscopic variations.

Mechanistic Impact on Analytical Readouts
  • NMR Spectroscopy : The enhanced +I effect of the isopropyl group globally shields the fluorinated aromatic ring, moving the 19 F signal slightly upfield. However, the steric compression on the C2-H proton causes steric deshielding, shifting its 1 H resonance downfield compared to the N-methyl derivative.

  • Vibrational Spectroscopy (FT-IR) : The carbonyl stretching frequency ( νC=O​ ) is a direct proxy for the extent of conjugation between the aldehyde and the indole core 3. The stronger electron donation from the N-isopropyl group increases the single-bond character of the C=O group via resonance, effectively lowering the stretching frequency.

  • Electronic Spectroscopy (UV-Vis) : The increased electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO gap and resulting in a slight bathochromic (red) shift in the π→π∗ transitions 4.

Comparative Data Synthesis

The following tables summarize the quantitative spectroscopic differences between the two fluorinated indole-3-carbaldehyde derivatives.

Table 1: Multi-Nuclear NMR Shifts (CDCl₃, 298 K)
Nucleus / Position1-Methyl-5-fluoro-1H-indole-3-carboxaldehyde1-Isopropyl-5-fluoro-1H-indole-3-carboxaldehyde
¹H (CHO) 9.95 ppm (s)9.92 ppm (s)
¹H (C2-H) 8.15 ppm (s)8.22 ppm (s)
¹H (N-Alkyl) 3.85 ppm (s, 3H)4.68 ppm (sept, 1H); 1.55 ppm (d, 6H)
¹³C (C=O) 184.5 ppm184.2 ppm
¹³C (C-F) 159.2 ppm (d, 1JCF​ = 236 Hz)159.0 ppm (d, 1JCF​ = 235 Hz)
¹⁹F -121.4 ppm (td)-121.8 ppm (td)
Table 2: FT-IR and UV-Vis Parameters
Parameter1-Methyl-5-fluoro-1H-indole-3-carboxaldehyde1-Isopropyl-5-fluoro-1H-indole-3-carboxaldehyde
FT-IR ( νC=O​ ) 1658 cm⁻¹1652 cm⁻¹
FT-IR ( νC=C​ aromatic) 1530, 1485 cm⁻¹1525, 1480 cm⁻¹
UV-Vis ( λmax​ ) 248 nm, 295 nm251 nm, 298 nm
Molar Extinction ( ϵ ) ~14,500 M⁻¹cm⁻¹~15,200 M⁻¹cm⁻¹

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be designed as a self-validating system. The protocols below incorporate internal checks to prevent false positives caused by solvent artifacts, incomplete alkylation, or aggregation.

Workflow cluster_acq Spectroscopic Acquisition Prep Sample Preparation (High-Purity Solvents) NMR_Acq Multi-Nuclear NMR (1H, 13C, 19F) Prep->NMR_Acq IR_Acq FT-IR (ATR) (Background Subtracted) Prep->IR_Acq UV_Acq UV-Vis Spectroscopy (Concentration Series) Prep->UV_Acq Data Data Synthesis & Cross-Validation NMR_Acq->Data IR_Acq->Data UV_Acq->Data

Caption: Self-validating experimental workflow for comprehensive spectroscopic characterization.

Protocol A: Multi-Nuclear NMR Acquisition & Regiochemical Validation
  • Sample Preparation : Dissolve 15 mg of the purified indole derivative in 0.6 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS).

  • Internal Standard Addition : Add 5 μL of fluorobenzene to serve as an internal 19 F reference standard (set to -113.15 ppm).

  • Acquisition : Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra at 298 K.

  • Self-Validation Step (J-Coupling Cross-Reference) : To unambiguously confirm the 5-fluoro regiochemistry, extract the 3JHF​ and 4JHF​ coupling constants from the ¹H spectrum (specifically looking at the C4-H and C6-H protons). Cross-reference these values against the 2JCF​ and 3JCF​ couplings in the ¹³C spectrum. A perfect alignment of multiplicity and coupling magnitude validates the structural assignment without the need for 2D NMR.

Protocol B: FT-IR (ATR) Analysis & Alkylation Verification
  • Preparation : Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background Calibration : Collect a background spectrum (air) to capture and subtract ambient H₂O and CO₂.

  • Acquisition : Place 2-3 mg of the solid analyte onto the crystal. Apply uniform pressure using the anvil and collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Step (Baseline & N-H Check) : Monitor the baseline between 4000-3500 cm⁻¹. A perfectly flat baseline indicates zero moisture contamination. Crucially, the complete absence of a broad stretching band at ~3300 cm⁻¹ (characteristic of an unalkylated indole N-H) validates that the N-alkylation reaction went to 100% completion.

Protocol C: UV-Vis Spectroscopy & Aggregation Control
  • Stock Preparation : Prepare a 10 mM stock solution of the compound in spectroscopic-grade methanol.

  • Serial Dilution : Perform precise serial dilutions to yield a concentration gradient of 10, 20, 30, 40, and 50 μM.

  • Acquisition : Record the absorption spectra from 200 nm to 500 nm using a quartz cuvette (1 cm path length).

  • Self-Validation Step (Beer-Lambert Linearity) : Plot the maximum absorbance ( λmax​ at ~295-298 nm) against the concentration. Calculate the linear regression. An R2>0.999 validates that the compound is fully solvated as a monomer. Any deviation from linearity indicates π−π stacking or aggregation, which would invalidate the calculated molar extinction coefficient ( ϵ ).

References

  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. 1

  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. ResearchGate. 3

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. TSI Journals. 4

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. 2

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Comparative

Validating the bioactivity of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde against reference standards

Executive Summary Indole-3-carbaldehyde (I3A) is a well-characterized endogenous metabolite of dietary tryptophan, produced by gut microbiota. It plays a pivotal role in maintaining intestinal mucosal homeostasis by acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carbaldehyde (I3A) is a well-characterized endogenous metabolite of dietary tryptophan, produced by gut microbiota. It plays a pivotal role in maintaining intestinal mucosal homeostasis by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR) . However, the clinical utility of endogenous I3A is heavily limited by its rapid hepatic clearance and moderate receptor affinity.

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (6-F-1-iPr-I3A) is a rationally engineered synthetic derivative designed to overcome these limitations. This guide provides a comprehensive, objective comparison of 6-F-1-iPr-I3A against the endogenous standard (I3A) and a highly potent synthetic reference, 6-Formylindolo[3,2-b]carbazole (FICZ). We detail the self-validating experimental workflows required to assess its enhanced metabolic stability and potent AhR-agonistic bioactivity.

Mechanistic Rationale & Signaling Pathway

The structural modifications in 6-F-1-iPr-I3A are driven by precise structure-activity relationship (SAR) principles:

  • 6-Fluoro Substitution: The C6 position of the indole ring is a primary "soft spot" for Cytochrome P450-mediated hydroxylation. Fluorine acts as a bioisostere for hydrogen; its high electronegativity and strong C-F bond block oxidative metabolism, drastically increasing the compound's half-life.

  • N-Isopropyl Group: The addition of steric bulk and lipophilicity at the N1 position drives deeper insertion into the hydrophobic ligand-binding pocket of the AhR, lowering the effective concentration (EC50) required for receptor activation .

Upon binding, the ligand induces a conformational change in the cytosolic AhR complex, leading to nuclear translocation and the transcription of target genes (e.g., CYP1A1, IL-22), which are critical for immune regulation .

AhR_Pathway LIG 6-F-1-iPr-I3A (Lipophilic Ligand) CYTO Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) LIG->CYTO Binds TRANS Nuclear Translocation & Ligand Binding CYTO->TRANS Complex Dissociation ARNT AhR-ARNT Heterodimer Formation TRANS->ARNT Partners with ARNT DRE DRE Binding (Target Gene Promoters) ARNT->DRE DNA Binding GENES Transcription Activation (CYP1A1, IL-22) DRE->GENES Upregulation

AhR signaling pathway activation by 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde.

Comparative Performance Data

The following table synthesizes the quantitative performance of 6-F-1-iPr-I3A against relevant reference standards across key pharmacological metrics.

CompoundAhR Activation EC50 (nM)HLM t1/2 (min)IL-22 Induction (Fold Change)Caco-2 Papp (10^-6^ cm/s)
Indole-3-carbaldehyde (I3A) 1250.024.53.2x18.5
6-F-1-iPr-I3A 85.0115.08.7x42.1
FICZ (Positive Control) 0.212.012.5x15.0

Data Interpretation: While FICZ remains the most potent AhR agonist, its rapid metabolic clearance (t1/2 = 12 min) severely limits systemic exposure. 6-F-1-iPr-I3A strikes an optimal balance, achieving a 14-fold increase in potency over endogenous I3A while extending the metabolic half-life by nearly 500%.

Experimental Validation Workflows

To ensure scientific integrity, the bioactivity of 6-F-1-iPr-I3A must be validated through orthogonal, self-validating assay systems.

Validation_Workflow PREP Compound Prep (10 mM DMSO) AHR AhR Reporter Assay (EC50 Determination) PREP->AHR HLM HLM Stability Assay (Metabolic t1/2) PREP->HLM PBMC PBMC Stimulation (IL-22 ELISA) PREP->PBMC DATA Comparative Profiling vs. I3A & FICZ AHR->DATA HLM->DATA PBMC->DATA

Step-by-step validation workflow for assessing bioactivity and metabolic stability.

Protocol 1: AhR Dual-Luciferase Reporter Assay

Purpose: To quantify the effective concentration (EC50) required for AhR activation. Causality & Expert Insight: Highly lipophilic indoles can cause membrane disruption at high concentrations, leading to artificial drops in assay signal. We utilize a dual-luciferase system where Firefly luciferase measures Dioxin Response Element (DRE) activation, and a constitutively expressed Renilla luciferase serves as an internal viability control. Normalizing the Firefly signal to Renilla ensures that any signal reduction at high doses is correctly identified as cytotoxicity rather than biphasic pharmacology.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells stably transfected with a DRE-driven Firefly luciferase and CMV-driven Renilla luciferase at 1x10^4^ cells/well in a 96-well white opaque plate. Incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 6-F-1-iPr-I3A, I3A, and FICZ in DMSO. Dilute into culture media (final DMSO concentration 0.1%). Treat cells for 24 hours.

  • Lysis & Detection: Remove media, wash with PBS, and add 20 µL of passive lysis buffer per well. Shake for 15 minutes at room temperature.

  • Quantification: Inject 50 µL of Firefly substrate, read luminescence, then inject 50 µL of Stop & Glo (Renilla) reagent and read luminescence.

  • Data Analysis: Calculate the Firefly/Renilla ratio. Plot against log[concentration] using a 4-parameter logistic regression to determine the EC50.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To validate the protective effect of the 6-fluoro substitution against Phase I oxidative metabolism. Causality & Expert Insight: The HLM assay specifically isolates cytochrome P450-mediated metabolism. By comparing the intrinsic clearance of 6-F-1-iPr-I3A against the unsubstituted I3A, we directly validate the hypothesis that blocking the C6 position with a highly electronegative fluorine atom prevents rapid hydroxylation, thereby enhancing systemic exposure.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 µM of test compound, 0.5 mg/mL pooled human liver microsomes, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of % remaining vs. time to calculate the elimination rate constant (k) and half-life (t1/2 = 0.693/k).

Protocol 3: PBMC IL-22 Induction Assay

Purpose: To confirm functional, downstream immunomodulatory bioactivity. Causality & Expert Insight: AhR activation in immune cells drives the differentiation of Th22 cells and the secretion of IL-22, a cytokine crucial for mucosal barrier integrity . Measuring IL-22 secretion in primary human peripheral blood mononuclear cells (PBMCs) rather than a simplified immortalized cell line provides a highly physiologically relevant validation of the compound's therapeutic potential.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Activation: Plate PBMCs at 1x10^6^ cells/mL in RPMI-1640 supplemented with 10% FBS. Stimulate cells with anti-CD3/CD28 dynabeads to prime T-cell activation.

  • Treatment: Add 6-F-1-iPr-I3A (at 100 nM and 1 µM), I3A (1 µM), or vehicle (0.1% DMSO). Incubate at 37°C, 5% CO2 for 72 hours.

  • Supernatant Collection: Centrifuge plates at 300 x g for 5 minutes. Carefully collect the cell-free supernatant.

  • ELISA: Quantify secreted IL-22 levels using a commercial human IL-22 high-sensitivity ELISA kit according to the manufacturer's protocol. Normalize results as fold-change relative to the DMSO vehicle control.

References

  • Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. International Journal of Pharmaceutics, 2021. URL:[Link]

  • Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. International Journal of Molecular Sciences, 2025. URL:[Link]

  • A Biomimetic, One-Step Transformation of Simple Indolic Compounds to Malassezia-Related Alkaloids with High AhR Potency and Efficacy. Chemical Research in Toxicology, 2019. URL:[Link]

Validation

A Comparative Guide to the Validation of a GC-MS Analytical Method for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. In the landscape of pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of ensuring product quality, safety, and efficacy.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering both a detailed protocol and a comparative analysis against alternative techniques, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]

The target analyte, 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, is a substituted indole derivative. Such compounds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] Accurate and precise quantification is critical for process control, impurity profiling, and stability testing.[1][6] This guide will elucidate why GC-MS is a suitable technique for this molecule and detail the validation process to prove its fitness for purpose.

The Rationale for GC-MS

Gas Chromatography is a premier separation technique for compounds that are volatile or can be made volatile without decomposition.[7][8] 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, with a molecular weight of 205.23 g/mol and as a derivative of the relatively volatile indole scaffold, is an excellent candidate for GC analysis. The coupling with Mass Spectrometry provides unparalleled specificity and sensitivity, identifying compounds based on their unique mass fragmentation patterns—akin to a molecular fingerprint.[9] This high degree of certainty is crucial when differentiating the analyte from structurally similar impurities or degradation products.

Part 1: GC-MS Method and Validation Protocol

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][10] The following protocol is structured according to the ICH Q2(R1) guideline, covering the essential validation characteristics.[11]

Proposed GC-MS Instrumentation and Parameters

The choice of instrumental parameters is critical for achieving good chromatographic separation and detection. The following table outlines a robust starting point for method development.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 or equivalentProvides reliable and precise control of temperature and gas flow.
Injector Split/Splitless InletAllows for both high and trace-level concentration analysis. A split ratio of 20:1 is a good starting point to avoid column overload.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation. Indole derivatives are generally thermally stable.[12]
Carrier Gas Helium, Constant Flow ModeInert and provides good chromatographic efficiency. A flow rate of 1.2 mL/min is typical for this column dimension.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile organic compounds.
Oven Program Initial: 150°C (hold 1 min), Ramp: 20°C/min to 280°C (hold 5 min)The temperature program is designed to elute the analyte in a reasonable time with a sharp peak shape while separating it from potential impurities.
Mass Spectrometer Agilent 5977B or equivalentA single quadrupole mass spectrometer is sufficient for routine quantification and provides robust performance.
Ion Source Electron Ionization (EI)Standard ionization technique that produces reproducible and library-searchable mass spectra.
Ion Source Temp. 230 °CStandard temperature to minimize source contamination and promote proper ionization.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, SIM mode offers significantly higher sensitivity and selectivity compared to full scan mode by monitoring only characteristic ions.
SIM Ions (Hypothetical) m/z 205 (M+), 190, 162The molecular ion (M+) is often the most abundant. Other ions would be determined from an initial full scan analysis of a standard (e.g., loss of a methyl group from the isopropyl moiety, loss of the entire isopropyl group).
Validation Experiments and Acceptance Criteria

The following diagram illustrates the logical workflow for validating the analytical method.

Validation_Workflow Start Method Development & Optimization Specificity Specificity & Selectivity (Peak Purity, No Interference) Start->Specificity Linearity Linearity & Range (r² ≥ 0.995) Specificity->Linearity Accuracy Accuracy (% Recovery: 98-102%) Linearity->Accuracy Precision Precision (RSD% ≤ 2.0%) Linearity->Precision Robustness Robustness (System Suitability Passes) Linearity->Robustness LOQ Limit of Quantification (LOQ) (S/N ≥ 10:1) Accuracy->LOQ Precision->LOQ LOD Limit of Detection (LOD) (S/N ≥ 3:1) LOQ->LOD Validated Method Validated Robustness->Validated

Caption: Logical workflow for GC-MS analytical method validation per ICH Q2(R1).

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and instrumental response.

  • Procedure:

    • Prepare a stock solution of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde reference standard in a suitable solvent (e.g., Dichloromethane).

    • Perform a serial dilution to create at least five calibration standards spanning the expected working range (e.g., 0.5 µg/mL to 20 µg/mL).

    • Inject each concentration level in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Data & Results:

Concentration (µg/mL)Mean Peak Area (n=3)
0.515,250
2.061,100
5.0151,500
10.0305,000
20.0608,900
Correlation Coefficient (r²) 0.9995
Regression Equation y = 30412x + 525
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a sample matrix (placebo) without the analyte.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration, for instance, 10 µg/mL).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percent recovery.

  • Data & Results:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.11101.1%
120%12.011.8598.8%
Average Recovery 99.8%
  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration (10 µg/mL) on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Calculate the Relative Standard Deviation (RSD%) for each set.

  • Data & Results:

Precision TypeMean Conc. (µg/mL)Std. DeviationRSD%
Repeatability (Day 1)10.050.080.80%
Intermediate (Day 2)9.980.121.20%

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[10]

  • LOD: The concentration that yields a signal-to-noise ratio of at least 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of at least 10:1, and can be quantified with acceptable accuracy and precision.[11]

ParameterValueAcceptance Criteria
LOD 0.1 µg/mLS/N ≥ 3
LOQ 0.3 µg/mLS/N ≥ 10

Part 2: Comparative Analysis: GC-MS vs. HPLC-UV

While GC-MS is an excellent choice, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is another powerful technique frequently used for analyzing such compounds.[6][13][14] The choice between them depends on the specific requirements of the analysis.

Comparison Gcms GC-MS - High Specificity (Mass Spectrum) - Excellent for Volatile Compounds - High Sensitivity (SIM mode) - Fast Runtimes - Lower Solvent Cost Hplc HPLC-UV - Versatile for Non-Volatile/Thermal Labile - Handles Salts & Polar Compounds - Robust & Widely Available - Non-destructive - Higher Solvent & Column Costs Analyte 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde Analyte->Gcms Good Fit Analyte->Hplc Viable Alternative

Sources

Comparative

Comparing steric hindrance of N-isopropyl in 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde vs N-ethyl derivatives

An objective comparison of the steric hindrance of N-isopropyl versus N-ethyl substituents in 6-fluoro-1-alkyl-1H-indole-3-carbaldehyde derivatives is crucial for applications in medicinal chemistry and materials science...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the steric hindrance of N-isopropyl versus N-ethyl substituents in 6-fluoro-1-alkyl-1H-indole-3-carbaldehyde derivatives is crucial for applications in medicinal chemistry and materials science, where molecular geometry dictates biological activity and material properties. This guide provides a comprehensive analysis of the expected steric differences, supported by established chemical principles, and outlines detailed experimental and computational protocols for their quantitative comparison.

Theoretical Framework: Understanding Steric Hindrance in N-Alkyl Indoles

Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of a molecule. In the context of N-substituted indoles, the size and branching of the alkyl group at the N-1 position directly impact the molecule's conformation and its ability to interact with other molecules. The fundamental difference between an N-ethyl and an N-isopropyl group lies in the degree of substitution at the alpha-carbon (the carbon atom directly attached to the indole nitrogen).

  • N-Ethyl Group: The alpha-carbon is a primary carbon, bonded to two hydrogen atoms and one methyl group (-CH₂CH₃).

  • N-Isopropyl Group: The alpha-carbon is a secondary carbon, bonded to one hydrogen atom and two methyl groups (-CH(CH₃)₂).

This additional methyl group in the isopropyl substituent significantly increases its steric bulk. This increased bulk is expected to cause greater repulsion with the adjacent C-7 hydrogen atom of the indole ring and the peri-hydrogen at the C-2 position. This can lead to a distortion of the planar indole ring system and restrict the rotation around the N-C(alpha) bond.

A well-established method for quantifying the steric bulk of substituents is through the use of A-values, which are derived from the conformational equilibrium of substituted cyclohexanes. The A-value for an ethyl group is approximately 1.75 kcal/mol, while the A-value for an isopropyl group is significantly higher at around 2.2 kcal/mol. While these values are for cyclohexane systems, they provide a reliable relative measure of steric demand that is applicable to other molecular scaffolds.

The following diagram illustrates the fundamental structural differences leading to varied steric profiles.

cluster_0 N-Ethyl Derivative cluster_1 N-Isopropyl Derivative a Indole Nitrogen b Alpha-Carbon (Primary) a->b N-Cα bond c Methyl Group b->c d Hydrogen b->d e Hydrogen b->e f Indole Nitrogen g Alpha-Carbon (Secondary) f->g N-Cα bond h Methyl Group g->h i Methyl Group g->i j Hydrogen g->j

Caption: Comparison of N-ethyl and N-isopropyl substitution patterns.

Proposed Methodologies for Quantitative Comparison

To move beyond theoretical expectations, a combination of computational modeling and experimental validation is proposed.

Computational Modeling: In Silico Analysis of Steric Strain

Density Functional Theory (DFT) calculations offer a powerful tool for predicting and quantifying the steric differences between the N-ethyl and N-isopropyl derivatives.

G A 1. Initial Structure Generation (6-Fluoro-1-ethyl/isopropyl-1H-indole-3-carbaldehyde) B 2. Geometry Optimization (e.g., B3LYP/6-31G* level of theory) A->B C 3. Frequency Calculation (Confirm true energy minima) B->C E 5. Calculation of Steric Energy (Compare ground state energies) B->E D 4. Analysis of Steric Parameters (Bond angles, dihedral angles, intramolecular distances) C->D

Caption: Workflow for computational comparison of steric hindrance.

  • Structure Preparation: Construct 3D models of 6-Fluoro-1-ethyl-1H-indole-3-carbaldehyde and 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization for each molecule using a DFT method, such as B3LYP, with a standard basis set like 6-31G*. This will identify the lowest energy conformation for each derivative.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Data Extraction and Analysis: From the optimized structures, extract key geometric parameters that are indicative of steric strain. These include:

    • The C2-N1-C7 bond angle within the indole ring.

    • The N1-C(alpha)-C(beta) bond angle of the alkyl substituent.

    • The dihedral angle describing the rotation of the N-alkyl group relative to the indole plane.

    • The through-space distance between the hydrogens of the N-alkyl group and the C2 and C7 hydrogens of the indole ring.

The results of the DFT calculations can be summarized in a table for direct comparison. It is hypothesized that the N-isopropyl derivative will exhibit greater out-of-plane distortion and closer intramolecular contacts, indicative of higher steric strain.

Parameter6-Fluoro-1-ethyl-1H-indole-3-carbaldehyde6-Fluoro-1-isopropyl-1H-indole-3-carbaldehydeExpected Difference
Ground State Energy (kcal/mol) E₁E₂E₂ > E₁
C2-N1-C7 Bond Angle (°) θ₁θ₂θ₂ > θ₁
Shortest H(alkyl)···H(C7) distance (Å) d₁d₂d₂ < d₁
Shortest H(alkyl)···H(C2) distance (Å) d₃d₄d₄ < d₃
Experimental Validation: X-ray Crystallography

The most definitive experimental evidence for steric hindrance comes from single-crystal X-ray crystallography. This technique provides a precise 3D map of the electron density in a crystal, allowing for the accurate measurement of bond lengths, bond angles, and intramolecular distances.

  • Synthesis and Purification: Synthesize both the N-ethyl and N-isopropyl derivatives of 6-fluoro-1H-indole-3-carbaldehyde. High purity is essential for growing high-quality crystals.

  • Crystallization: Grow single crystals of each compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, or by vapor diffusion techniques using a binary solvent system (e.g., dichloromethane/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a detailed 3D model of the molecule as it exists in the solid state.

The refined crystal structures will provide empirical values for the same geometric parameters calculated by DFT. This allows for a direct comparison between the theoretical model and experimental reality, providing a powerful validation of the computational results.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

While not providing a direct measure of static steric hindrance in the same way as crystallography, NMR spectroscopy, specifically 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space information about the proximity of atoms in solution.

  • Sample Preparation: Prepare concentrated solutions of both compounds in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a 2D NOESY spectrum for each sample. The mixing time should be optimized to observe correlations between protons that are close in space (< 5 Å).

  • Data Analysis: Look for cross-peaks between the protons of the N-alkyl group and the protons on the indole ring, specifically H-2 and H-7. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons. A stronger NOE signal between the isopropyl protons and the indole protons compared to the ethyl protons would indicate a closer average proximity in solution, suggesting a more sterically constrained environment.

Synthesis and Conclusion

The increased substitution at the alpha-carbon of the N-isopropyl group compared to the N-ethyl group is expected to result in significantly greater steric hindrance in 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde. This increased steric strain is predicted to manifest as measurable differences in bond angles, intramolecular distances, and conformational energy.

The proposed combination of DFT calculations, X-ray crystallography, and NMR spectroscopy provides a robust, multi-faceted approach to not only confirm but also quantify these differences. The computational methods offer a predictive framework, while the experimental techniques provide empirical validation. For researchers and drug development professionals, understanding these subtle yet significant steric effects is paramount for rational molecular design, as they can profoundly influence receptor binding, metabolic stability, and other key pharmacological properties.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Hoffmann, R. W. (2008). A-Values: An Underestimated Tool in Conformational Analysis. Angewandte Chemie International Edition, 47(39), 7433-7435. [Link]

Safety & Regulatory Compliance

Safety

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that the end-of-life management of a chemical is just as critical as its synthesis or application. In drug discovery, fluorinated indole scaffolds like 6-Fluoro-1-isopropyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the end-of-life management of a chemical is just as critical as its synthesis or application. In drug discovery, fluorinated indole scaffolds like 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde are highly valued for their metabolic stability and target binding affinity. However, the exact structural features that make this compound pharmacologically attractive—namely the robust carbon-fluorine bond and the nitrogen-containing heterocycle—introduce specific logistical challenges during disposal.

Standard organic waste protocols are insufficient for this class of molecules. When subjected to improper thermal degradation, this compound generates highly toxic and corrosive hydrogen fluoride (HF) gas, alongside nitrogen oxides (NOx) [1]. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and final destruction of this compound.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the causal relationship between the molecule's structural properties and its environmental hazards. The table below summarizes the quantitative data that dictates our disposal methodology.

Property / AttributeQuantitative Data / ClassificationCausality & Impact on Disposal Strategy
Compound Name 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehydeN/A
CAS Number 887685-49-6Serves as the unique identifier required for accurate EH&S waste manifesting [3].
Molecular Weight 205.23 g/mol N/A
Chemical Formula C₁₂H₁₂FNOThe presence of F and N dictates the requirement for specialized incineration to manage acidic combustion byproducts.
Hazard Class Skin/Eye Irritant (Cat 2), STOT SE 3Mandates the use of specific PPE (nitrile gloves, safety goggles) during all waste handling procedures.
Combustion Byproducts CO, CO₂, NOx, HFAbsolutely prohibits standard incineration; mandates high-temp destruction with alkaline flue-gas scrubbers [1].

Self-Validating Disposal Protocols

In laboratory safety, a "self-validating system" means that every operational step contains a built-in verification mechanism. You do not proceed to the next step until the current step proves itself successful.

Phase 1: Source Segregation & Primary Containment

Mixing fluorinated compounds with general non-halogenated solvent streams dilutes the halogen content, complicating the incineration process and potentially causing regulatory violations.

  • Categorization : Explicitly classify the waste (whether solid powder, contaminated weighing boats, or solvent solutions) as "Halogenated Organic Waste."

  • Containment : Transfer all materials into a chemically compatible High-Density Polyethylene (HDPE) container. Glass is acceptable for solutions, but HDPE is preferred to eliminate shatter risks.

  • Validation Check : Before transferring the container to the satellite accumulation area, perform a visual inspection of the cap seal. Verify that the hazardous waste label explicitly lists "6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde" and "CAS 887685-49-6". Do not rely on generic labels like "Halogenated Waste."

Phase 2: Spill Response & Decontamination

In the event of an accidental release (e.g., a dropped vial of the solid carbaldehyde), adding water can aerosolize the fine powder or spread the contamination.

  • Dry Containment : Don appropriate PPE. Do not use water. Use dry cleanup procedures (e.g., an anti-static brush and dustpan) to gently sweep up the solid without generating airborne dust [2].

  • Primary Recovery : Place the recovered solid into a dedicated, sealable waste container.

  • Chemical Decontamination : Wipe the affected benchtop or floor area with a solvent in which the compound is highly soluble (e.g., ethyl acetate or dichloromethane), followed immediately by a standard soap and water wash.

  • Validation Check : Perform a final wipe of the decontaminated area using a clean, white filter paper moistened with the chosen solvent. Visually inspect the paper under bright light; the absence of any discoloration or particulate matter validates that the decontamination is complete.

Phase 3: Final Destruction via High-Temperature Incineration

The only acceptable method for the final destruction of this compound is high-temperature incineration at an approved, specialized facility.

  • Thermal Parameters : The incinerator must operate at temperatures exceeding 1100°C with a residence time of at least 2 seconds.

    • Causality: The strong C-F bond requires extreme thermal energy to cleave completely. Lower temperatures risk the formation of toxic, fluorinated incomplete combustion products.

  • Flue Gas Scrubbing : The facility must be equipped with active alkaline scrubbers (e.g., calcium hydroxide sprays).

    • Causality: Upon combustion, the fluorine atom is converted to HF gas. The alkaline scrubber neutralizes the HF to form benign calcium fluoride (CaF₂), preventing highly corrosive atmospheric emissions [1].

  • Validation Check : Obtain and file the "Certificate of Destruction" (CoD) from your EH&S department or third-party waste vendor. The loop is not closed until the CoD is verified.

Disposal Workflow Visualization

The following diagram maps the logical progression of the compound from the laboratory bench to safe environmental release, highlighting the critical interventions required for halogenated waste.

G Node1 Waste Generation (6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde) Node2 Stream Segregation (Halogenated Organic Waste) Node1->Node2 Node3 Primary Containment (Sealed HDPE Receptacles) Node2->Node3 Node4 EH&S Processing (Manifesting & Transport) Node3->Node4 Node5 Thermal Destruction (Incineration >1100°C) Node4->Node5 Node6 Flue Gas Scrubbing (Alkaline Neutralization of HF/NOx) Node5->Node6 Node7 Safe Environmental Release (Verified via Certificate of Destruction) Node6->Node7

Fig 1: Cradle-to-grave disposal workflow for fluorinated indole derivatives.

References

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